molecular formula C24H24N2O B568870 N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide CAS No. 1338925-12-4

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Numéro de catalogue: B568870
Numéro CAS: 1338925-12-4
Poids moléculaire: 356.5 g/mol
Clé InChI: LKGPFICOQRIBQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide is a synthetic compound of significant interest in neuroscience and pharmacology research due to its activity as a cannabimimetic agent. It is part of the aminoalkylindole (AAI) class of synthetic cannabinoid receptor agonists (SCRAs), which were first investigated for their analgesic properties following the discovery of pravadoline . These compounds act as potent agonists at the CB1 and CB2 cannabinoid receptors, G-protein coupled receptors (GPCRs) abundant in the central nervous and immune systems . The core structure of this compound, featuring an indole core, a pentyl tail group, and a carboxamide linker to a naphthalenyl group, is characteristic of SCRAs designed to probe the endocannabinoid system . Researchers utilize this compound in vitro to study receptor binding affinity, functional selectivity, and signal transduction mechanisms at cannabinoid receptors. Its application extends to preclinical investigations of the endocannabinoid system's role in pain modulation, with some AAI analogs having been explored for their potential as anti-hyperalgesic and anti-allodynic therapies . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

N-naphthalen-2-yl-1-pentylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-2-3-8-15-26-17-22(21-11-6-7-12-23(21)26)24(27)25-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGPFICOQRIBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043052
Record name NNEI 2'-Naphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338925-12-4
Record name N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338925-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NNEI 2'-Naphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacological mechanism of action for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

[1]

Executive Technical Summary

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (herein referred to as NNEI-2'-naphthyl ) is a synthetic cannabinoid of the indole-3-carboxamide class.[1] It is a structural isomer of the potent agonist NNEI (MN-24), distinguished by the attachment of the naphthalene moiety at the C2 position rather than the C1 position.[1]

Pharmacologically, this positional isomerism results in a drastic reduction in binding affinity and intrinsic efficacy at the Cannabinoid Type 1 (CB1) receptor compared to its 1-naphthyl analogue.[1] While NNEI functions as a potent full agonist (Ki ~1.2 nM), NNEI-2'-naphthyl behaves as a low-potency partial agonist (Ki ~63 nM).[1]

Critical Toxicological Alert : Metabolic hydrolysis of the amide bond in this compound releases 2-naphthylamine , a known human carcinogen (IARC Group 1) associated with bladder cancer.[1] This distinguishes its toxicity profile significantly from 1-naphthyl-based cannabinoids.[1]

Chemical Identity & Physicochemical Profile

ParameterDetail
IUPAC Name N-(naphthalen-2-yl)-1-pentyl-1H-indole-3-carboxamide
Common Aliases NNEI 2'-naphthyl isomer, MN-24 isomer
Chemical Formula C₂₄H₂₄N₂O
Molecular Weight 356.47 g/mol
Structural Class Indole-3-carboxamide
Key Structural Feature Amide linker connecting Indole C3 to Naphthalene C2

Pharmacodynamics: Receptor Interaction & Signaling[1]

Receptor Binding Profile

The primary mechanism of action involves interaction with the transmembrane domain of the CB1 and CB2 G-protein coupled receptors (GPCRs).[1]

  • CB1 Receptor (Central): NNEI-2'-naphthyl exhibits moderate-to-low affinity .[1] The steric orientation of the 2-naphthyl group prevents optimal aromatic stacking within the hydrophobic binding pocket (specifically interacting with residues F200 and W356) that is otherwise achieved by the 1-naphthyl moiety in JWH-018 or NNEI.[1]

  • CB2 Receptor (Peripheral): The compound retains affinity for CB2 but acts with lower selectivity compared to other indole-3-carboxamides.[1]

Comparative Binding Data (Human Receptors): | Compound | CB1 Affinity (

NNEI (1-naphthyl)

1NNEI-2'-naphthyl~63 nM (

7.2)

-THC
1

Data derived from radioligand displacement assays using [

Intracellular Signaling Cascade

Upon binding, NNEI-2'-naphthyl induces a conformational change in the CB1 receptor, triggering the activation of

11

Key Pathway Events:

  • 
     Activation:  Dissociation of 
    
    
    from the
    
    
    dimer.[1]
  • Adenylate Cyclase Inhibition:

    
     inhibits adenylate cyclase, reducing intracellular cAMP levels.[1]
    
  • MAPK Activation: Free

    
     subunits trigger phosphorylation of ERK1/2 (pERK).[1]
    
  • Ion Channel Modulation: Inhibition of voltage-gated

    
     channels (N-type/P/Q-type) and activation of GIRK 
    
    
    channels, leading to hyperpolarization.[1]
Visualization: Signaling & Metabolism

The following diagram illustrates the attenuated signaling pathway and the critical metabolic hydrolysis leading to toxicity.[1]

GLigandNNEI-2'-naphthyl(Exogenous Ligand)CB1CB1 Receptor(Transmembrane)Ligand->CB1Binding (Ki ~63nM)MetabolismLiver Metabolism(Carboxylesterase 1)Ligand->MetabolismHydrolysisGiGi/o Protein(Heterotrimer)CB1->GiPartial ActivationACAdenylate CyclaseGi->ACInhibition (-)ERKERK1/2 PhosphorylationGi->ERKActivates (+)cAMPcAMP Levels(Decreased)AC->cAMPReducesMet11-Pentylindole-3-carboxylic acid(Inactive)Metabolism->Met1Met22-Naphthylamine(TOXIC CARCINOGEN)Metabolism->Met2Release

Figure 1: Pharmacological signaling cascade (top) and metabolic activation of toxicity (bottom).[1]

Pharmacokinetics & Metabolism (ADME-T)[1]

Metabolic Pathways

Metabolism is primarily hepatic, mediated by carboxylesterases (CES) and Cytochrome P450 (CYP) enzymes.[1]

  • Amide Hydrolysis (Primary Route):

    • Enzymatic cleavage of the carboxamide bond is the dominant clearance pathway.[1]

    • Products: 1-pentylindole-3-carboxylic acid + 2-naphthylamine .[1]

    • Note: This reaction is rapid in human liver microsomes (HLM).[1]

  • Oxidative Functionalization (Secondary Route):

    • Hydroxylation occurs on the pentyl tail (typically

      
       or 
      
      
      position) and the indole core.[1]
    • Mediated by CYP3A4 and CYP2C9.[1]

    • Resulting metabolites are subsequently glucuronidated and excreted renally.[1]

Toxicology: The Isomer Hazard

Unlike the 1-naphthyl isomer (NNEI), the 2-naphthyl isomer poses a severe specific toxicity risk.[1]

  • Mechanism: The hydrolysis product, 2-naphthylamine , is a potent bladder carcinogen.[1] It undergoes N-hydroxylation in the liver (via CYP1A2) to form N-hydroxy-2-naphthylamine, which is transported to the bladder.[1] In the acidic urine environment, it forms a reactive nitrenium ion that covalently binds to DNA (guanine residues), causing mutations.[1]

  • Risk Assessment: Chronic exposure, even at low doses typical of recreational use, carries a non-trivial risk of carcinogenesis not present in the 1-naphthyl analogues.[1]

Experimental Protocols

[ H]CP-55,940 Radioligand Binding Assay

To determine affinity (

1

Reagents:

  • Membrane preparations: CHO cells stably expressing hCB1 or hCB2.[1][2]

  • Radioligand: [

    
    H]CP-55,940 (0.5 nM final conc).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[1]

Workflow:

  • Preparation: Dilute NNEI-2'-naphthyl in DMSO (10 mM stock) to varying concentrations (

    
     to 
    
    
    M).
  • Incubation: Mix 50

    
    g membrane protein, radioligand, and test compound in 96-well plates. Incubate for 90 minutes at 30°C.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]
[ S]GTP S Functional Assay

To determine intrinsic efficacy (


1

Workflow:

  • Incubation: Incubate hCB1 membranes (10

    
    g) with GDP (10 
    
    
    M) and test compound in assay buffer for 30 min at 30°C.
  • Activation: Add [

    
    S]GTP
    
    
    S (0.1 nM) and incubate for an additional 60 min.
  • Filtration & Counting: Filter and count bound radioactivity as described above.

  • Normalization: Define basal binding as 0% and maximal CP-55,940 stimulation as 100%. NNEI-2'-naphthyl is expected to show <50% efficacy relative to CP-55,940.[1]

References

  • Banister, S. D., et al. (2016).[1] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience, 6(9), 1546–1559.[1] Link[1]

  • Wiley, J. L., et al. (2016).[1] "Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice."[1][2][3][4] Forensic Toxicology, 34, 296–307.[1] (Source of pKi data for NNEI-2'-naphthyl isomer). Link

  • Cannaert, A., et al. (2016).[1] "Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites." Analytical Chemistry, 88(23), 11476–11485.[1] Link[1]

  • International Agency for Research on Cancer (IARC). (2012).[1] "2-Naphthylamine."[1] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.[1] Link

  • Cayman Chemical. (2024).[1] "5-fluoro NNEI 2'-naphthyl isomer Product Information." (Confirming structural isomerism). Link

An In-depth Technical Guide to Predicting the Human Metabolic Pathway of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals to predict and characterize the metabolic fate of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide in humans. This compound, a synthetic cannabinoid, requires thorough metabolic investigation to understand its pharmacological activity, potential toxicity, and to identify reliable biomarkers of exposure.[1][2][3] Our approach integrates predictive computational modeling with robust in vitro experimental validation, reflecting a modern, efficient, and scientifically rigorous workflow.

Introduction: The Critical Need for Metabolic Profiling

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide belongs to the class of synthetic cannabinoids, which undergo extensive metabolic biotransformations in the body.[1][4] These metabolic processes, primarily occurring in the liver, are catalyzed by enzyme superfamilies such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).[5][6][7][8] The resulting metabolites can have pharmacological and toxicological properties distinct from the parent compound.[4][9] Therefore, identifying the complete metabolic pathway is essential for:

  • Safety and Toxicology Assessment: Understanding if metabolites are more toxic or pharmacologically active than the parent drug.[4][10]

  • Pharmacokinetic Profiling: Determining the rate of clearance and duration of action.[11]

  • Forensic and Clinical Biomarker Identification: Identifying unique and stable metabolites in biological matrices like urine for reliable detection of exposure.[1][12][13]

This guide outlines a two-pronged strategy: beginning with in silico predictions to generate hypotheses, followed by in vitro experiments to confirm these predictions and elucidate the structures of the resulting metabolites.

Phase 1: In Silico Prediction – A Hypothesis-Generating Framework

Computational, or in silico, methods provide a rapid and cost-effective first look at potential metabolic pathways.[14][15] These tools use various strategies, from rule-based systems derived from known biotransformations to sophisticated machine learning models, to predict the sites on a molecule most likely to be metabolized.[9][16]

Rationale for a Multi-Tool Approach

No single in silico tool is perfect; they exhibit trade-offs between coverage (predicting all possible metabolites) and accuracy (predicting only relevant ones).[17] Therefore, a consensus approach using multiple platforms is recommended to increase confidence in the predictions. For N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, we would leverage tools that specialize in:

  • CYP-Mediated Metabolism: Tools like SMARTCyp or Xenosite focus on predicting sites of metabolism for Cytochrome P450 enzymes, which are critical for Phase I oxidative metabolism.[9]

  • General Biotransformation Rules: Tools like SyGMa or BioTransformer apply a broad set of metabolic rules to predict a wide range of Phase I and Phase II metabolites.[17]

  • Machine Learning Models: Advanced tools like MetaPredictor use deep learning to predict metabolites without being constrained by predefined rules, potentially identifying novel pathways.[9]

Predicted Metabolic Hotspots for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Based on the structure—comprising an indole core, a pentyl chain, and a naphthalene group linked by a carboxamide—the following metabolic transformations are predicted to be most likely:

  • Hydroxylation: This is a common Phase I reaction.[18] We anticipate hydroxylation occurring on the pentyl chain (at various positions), the indole ring , and the naphthalene ring . Multiple hydroxylations (dihydroxylation) are also possible.[1][18]

  • Carboxylation: The terminal methyl group of the pentyl chain can be oxidized first to an alcohol, then to an aldehyde, and finally to a carboxylic acid . This pentanoic acid metabolite is often a major and stable urinary biomarker for synthetic cannabinoids.[12][19]

  • Amide Hydrolysis: The carboxamide linker can be cleaved, breaking the molecule into 1-pentyl-1H-indole-3-carboxylic acid and 2-aminonaphthalene.

  • Glucuronidation (Phase II): Hydroxylated metabolites created during Phase I can be conjugated with glucuronic acid by UGT enzymes.[5][6][20] This process increases water solubility and facilitates excretion.[21]

Data Presentation: Predicted Metabolites

The output of the in silico analysis should be organized systematically to guide the subsequent experimental phase.

Predicted Transformation Molecular Moiety Change in Mass (Da) Predicted Metabolite Type
MonohydroxylationPentyl Chain, Indole, or Naphthalene+15.9949Phase I
DihydroxylationAny two of the above+31.9898Phase I
CarboxylationTerminal Pentyl Carbon+29.9748Phase I
Amide HydrolysisCarboxamide Linker(Varies by fragment)Phase I
Glucuronide ConjugationHydroxylated Metabolite+176.0321Phase II

Phase 2: In Vitro Validation – The Experimental Core

In vitro experiments using human-derived liver fractions are the gold standard for confirming in silico predictions and discovering novel metabolites.[10] The primary systems used are human liver microsomes (HLM) and cryopreserved human hepatocytes.

Experimental Workflow

The overall experimental process follows a logical sequence from incubation to analysis and identification.

G cluster_prep Preparation cluster_exp Experimental Incubation cluster_analysis Analysis & Identification cluster_output Output A In Silico Predictions C Human Liver Microsomes (HLM) + NADPH (Phase I) + UDPGA (Phase II) A->C D Cryopreserved Hepatocytes (Phase I & II) A->D B Test Compound (N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide) B->C B->D E Sample Quenching & Extraction C->E D->E F LC-HRMS/MS Analysis (High-Resolution Mass Spectrometry) E->F G Metabolite Identification (Mass Shift, Fragmentation) F->G H Construct Putative Metabolic Pathway G->H

Caption: High-level workflow for metabolic pathway elucidation.

Causality Behind Experimental Choices
  • Why Human Liver Microsomes (HLM)? HLMs are subcellular fractions containing a high concentration of endoplasmic reticulum-derived enzymes, particularly CYPs.[11] They are a cost-effective and high-throughput model for assessing Phase I metabolism.[11] To investigate Phase II glucuronidation, HLMs must be supplemented with the cofactor UDPGA and a pore-forming agent like alamethicin.[22]

  • Why Cryopreserved Hepatocytes? Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment, as well as necessary cofactors. They provide a more holistic view of metabolism that can reveal pathways missed by HLM assays.

  • Why LC-HRMS/MS? The coupling of liquid chromatography (LC) with high-resolution tandem mass spectrometry (MS/MS) is the definitive analytical technique.[23] LC separates the parent compound from its metabolites, while HRMS provides highly accurate mass measurements to determine elemental composition.[24] MS/MS fragments the ions, providing structural information crucial for identifying the exact site of metabolic modification.[25]

Detailed Experimental Protocols

(See Appendix A for detailed, step-by-step protocols for HLM and Hepatocyte Incubations).

Data Synthesis and Pathway Mapping

By comparing the accurate mass measurements from the LC-HRMS/MS analysis with the predicted masses from the in silico tools, we can confirm the presence of specific metabolites. For example, a detected ion with a mass increase of +15.9949 Da relative to the parent compound confirms a monohydroxylated metabolite. The MS/MS fragmentation pattern is then used to pinpoint the location of this hydroxylation.

Putative Metabolic Pathway

Combining all confirmed metabolites allows for the construction of a putative metabolic pathway diagram.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent Parent Compound (N-2-Naphthalenyl-1-pentyl- 1H-indole-3-carboxamide) M1 Monohydroxylated Metabolites (on Pentyl, Indole, or Naphthyl) Parent->M1 Hydroxylation M4 Amide Hydrolysis Products Parent->M4 Hydrolysis M2 Dihydroxylated Metabolites M1->M2 Hydroxylation M3 Pentanoic Acid Metabolite M1->M3 Oxidation M5 Glucuronide Conjugates M1->M5 Glucuronidation M2->M5 Glucuronidation

Caption: Predicted metabolic pathway of the target compound.

Conclusion and Authoritative Grounding

The integrated strategy detailed in this guide provides a robust framework for the comprehensive metabolic profiling of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide. By combining the predictive power of in silico modeling with the definitive confirmation of in vitro experimentation using HLM and hepatocytes, researchers can confidently identify key metabolites, understand potential toxicological liabilities, and establish reliable biomarkers for exposure. This multi-faceted approach ensures scientific rigor and aligns with best practices in modern drug development and toxicology. The cytochrome P450 enzyme system is a major contributor to the metabolism of most medications, with UDP-glucuronosyltransferase (UGT) enzymes being the second greatest contributors.[5] Specifically, CYPs are known to be involved in the metabolism of indole-containing compounds.[7][8][26][27]

References

  • In Silico Drug Metabolism Prediction Services. Creative Biolabs.

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Zhou, J., & Yin, Y. (2012). TrAC Trends in Analytical Chemistry.

  • Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? EBM Consult.

  • Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Kirchmair, J., et al. (2006). Current Medicinal Chemistry.

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Miners, J. O., et al. (2013). Handbook of Experimental Pharmacology.

  • In silico approaches and tools for the prediction of drug metabolism and fate: A review. Park, H., et al. (2019). Computers in Biology and Medicine.

  • Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. Kevin, R. C., et al. (2018). Drug Testing and Analysis.

  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Liu, Y., et al. (2024). Briefings in Bioinformatics.

  • Cytochrome P450. MDPI Encyclopedia. (2023).

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Smith, R., et al. (2026). Journal of Chemical Information and Modeling.

  • Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. King, R. S., et al. (2008). Toxicology Letters.

  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. Haduch, A., et al. (2023). International Journal of Molecular Sciences.

  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. Haduch, A., et al. (2023). International Journal of Molecular Sciences.

  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Chen, Y., et al. (2023). Frontiers in Pharmacology.

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Zhou, J., & Yin, Y. (2012). TrAC Trends in Analytical Chemistry.

  • The contribution of cytochrome P450 enzymes to the tryptophan metabolism in plants. ResearchGate.

  • UDP-Glucuronosyltransferases. F. Peter Guengerich, Ed. (2016). Handbook of Drug Metabolism.

  • Structure and function of uridine diphosphate glucuronosyltransferases. Radominska-Pandya, A., et al. (1999). Drug Metabolism Reviews.

  • Enhanced Detection and Identification in Metabolomics by Use of LC–MS/MS Untargeted Analysis in Combination with Gas-Phase Fractionation. Vinaixa, M., et al. (2014). Analytical Chemistry.

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Li, J., et al. (2025). Toxics.

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. ResearchGate.

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). SCIEX. (2023). YouTube.

  • Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA Portal.

  • New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Carlier, J., et al. (2019). Frontiers in Chemistry.

  • Metabolic Stability Assays. Merck Millipore.

  • Synthetic cannabinoids. Wikipedia.

  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

  • Metabolite identification (liver microsomes, human). Eurofins.

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Microsomal Clearance/Stability Assay. Domainex.

  • Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. Kevin, R. C., et al. (2018). Drug Testing and Analysis.

  • Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Mercer-Chalmers-Bender, K., et al. (2017). Forensic Toxicology.

  • Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. ResearchGate.

  • Synthetic Cannabinoids Metabolism. Carlier, J., et al. (2019). Frontiers in Chemistry.

  • 1-PENTYL-N-(NAPHTHALEN-1-YL)-1H-INDOLE-3-CARBOXAMIDE. Sigma-Aldrich.

  • N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide. Santa Cruz Biotechnology.

  • Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation. Kneisel, S., et al. (2018). Forensic Science International.

  • Substance Details N-(naphthalen-1-yl)-1-pentyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. UNODC.

Appendix A: Detailed Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Incubation

Objective: To identify Phase I and Phase II metabolites generated by HLM.

Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • Test Compound Stock Solution (10 mM in DMSO)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or 20 mM NADPH stock)[22]

  • UDPGA (for Phase II)

  • Alamethicin (for Phase II)

  • MgCl2 (for Phase II)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Quenching Solution)

  • Control compounds (e.g., Testosterone for CYP3A4 activity)

Procedure:

  • Preparation: Thaw HLM at 37°C. Prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Aliquot the HLM master mix into microcentrifuge tubes. Add the test compound to a final concentration of 1-3 µM. For Phase II experiments, also add UDPGA, Alamethicin, and MgCl2. Pre-incubate at 37°C for 5 minutes with gentle agitation.

  • Initiation: Start the metabolic reaction by adding pre-warmed NADPH solution.[11][22]

  • Incubation: Incubate at 37°C for a time course (e.g., 0, 15, 30, 60 minutes). The 0-minute time point serves as a negative control, where the quenching solution is added immediately after NADPH.

  • Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile with an internal standard.[11][22]

  • Sample Processing: Vortex the samples vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-HRMS/MS analysis.

Sources

In Silico Molecular Docking of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, in-depth technical walkthrough for conducting in silico molecular docking studies on N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, a synthetic cannabinoid analog. As the landscape of drug discovery increasingly integrates computational methods to accelerate the identification of lead compounds, a foundational understanding of molecular docking is paramount. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices. We will delve into the preparation of the ligand and its primary biological targets, the cannabinoid receptors CB1 and CB2, the execution of the docking simulation using the widely adopted AutoDock Vina software, and the critical analysis of the resulting data. The ultimate objective is to equip the reader with the expertise to perform and interpret molecular docking experiments with high scientific rigor, thereby enabling the rational design of novel therapeutics.

Chapter 1: Introduction to N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide and In Silico Docking

The Ligand: A Synthetic Cannabinoid of Interest

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide is a synthetic compound belonging to the aminoalkylindole class of cannabinoids. These molecules are structurally related to endogenous cannabinoids and are known to interact with the cannabinoid receptors, primarily CB1 and CB2.[1][2] The indole scaffold, pentyl chain, and naphthalenyl group are characteristic features that contribute to its binding affinity and functional activity at these receptors. Understanding the precise molecular interactions between this ligand and its receptors is crucial for elucidating its pharmacological profile and for the rational design of new compounds with improved therapeutic properties, such as enhanced selectivity or reduced off-target effects.

The Targets: Cannabinoid Receptors CB1 and CB2

The primary targets for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide are the human cannabinoid receptors CB1 and CB2. Both are Class A G-protein coupled receptors (GPCRs) and are key components of the endocannabinoid system.

  • Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, the CB1 receptor is responsible for the psychoactive effects of cannabinoids.[3] It is a well-established therapeutic target for a range of conditions including pain, obesity, and epilepsy.[3][4]

  • Cannabinoid Receptor 2 (CB2): Primarily found in the immune system, the CB2 receptor is an attractive target for treating inflammatory and neurodegenerative diseases without the psychotropic side effects associated with CB1 activation.[5][6][7]

The availability of high-resolution crystal and cryo-EM structures of both CB1 and CB2 receptors in the Protein Data Bank (PDB) has been a significant enabler for structure-based drug design.[4][5][8][9][10][11]

The Method: In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex.[12][13] This method is instrumental in drug discovery for:

  • Hit Identification: Screening large virtual libraries of compounds to identify those with a high likelihood of binding to a target.

  • Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular interactions that govern the binding of a ligand to its target.

The process involves placing the ligand in the binding site of the receptor in various conformations and orientations and scoring each "pose" based on a scoring function that estimates the binding free energy. A more negative binding affinity score generally indicates a more stable and favorable interaction.[14][15]

Chapter 2: Pre-Docking Preparation: The Foundation for Reliable Results

The quality of the input structures for a docking simulation directly impacts the reliability of the output. Therefore, meticulous preparation of both the receptor and the ligand is a critical, non-negotiable step.

Receptor Preparation

The goal of receptor preparation is to produce a clean, structurally correct protein model ready for docking.

Protocol for Receptor Preparation:

  • Obtain Receptor Structure: Download the desired crystal structure of the human cannabinoid receptor (e.g., CB1: 5U09, CB2: 6PT0) from the RCSB Protein Data Bank.[4][5]

  • Clean the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file. This includes water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[16][17][18]

  • Handle Multiple Chains: If the PDB file contains multiple chains of the receptor, retain only one for the docking study to simplify the system.[17][19]

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH.[16][17]

  • Assign Partial Charges: Assign partial charges to all atoms of the receptor. The Gasteiger charge calculation method is commonly used for this purpose.[20]

  • Convert to PDBQT Format: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[21][22]

Ligand Preparation

Proper ligand preparation ensures that the molecule has a realistic 3D conformation and charge distribution.

Protocol for Ligand Preparation:

  • Obtain Ligand Structure: The 2D structure of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide can be obtained from databases like PubChem.[23]

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation using software like ChemDraw or Avogadro.

  • Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This step is crucial for ensuring realistic bond lengths and angles.[17]

  • Assign Partial Charges: As with the receptor, assign partial charges to the ligand atoms.

  • Define Torsional Bonds: Identify the rotatable bonds in the ligand. AutoDock Tools can automatically detect and set these.

  • Convert to PDBQT Format: Save the prepared ligand in the PDBQT format.[22]

Chapter 3: The Molecular Docking Workflow: A Step-by-Step Protocol with AutoDock Vina

AutoDock Vina is a widely used, open-source program for molecular docking due to its speed and accuracy.[21]

Defining the Search Space (Grid Box)

The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand poses.

Protocol for Grid Box Generation:

  • Identify the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB structure or through literature analysis of key binding residues.

  • Center the Grid: Center the grid box on the identified binding site.

  • Set Grid Dimensions: The size of the grid box should be large enough to accommodate the entire ligand in various orientations but not so large as to unnecessarily increase the search space and computational time. A common practice is to have the box extend approximately 10-15 Å beyond the ligand in each direction.

Running the Docking Simulation

The docking simulation is executed via the command line.

Protocol for Running AutoDock Vina:

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.[24]

  • Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

    This will initiate the docking calculation and create an output file with the docked poses and a log file with the binding affinity scores.[24]

Visualizing the Workflow

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking cluster_analysis Phase 3: Analysis Receptor Receptor (PDB) Receptor_Prep Receptor Preparation (Clean, Add H, Charges) Receptor->Receptor_Prep Ligand Ligand (2D) Ligand_Prep Ligand Preparation (3D Conversion, Minimize, Charges) Ligand->Ligand_Prep Receptor_PDBQT Receptor.pdbqt Receptor_Prep->Receptor_PDBQT Ligand_PDBQT Ligand.pdbqt Ligand_Prep->Ligand_PDBQT Grid Define Grid Box (Binding Site) Receptor_PDBQT->Grid Vina Run AutoDock Vina Config Configuration File Ligand_PDBQT->Config Grid->Config Output Output.pdbqt (Docked Poses) Vina->Output Log Log.txt (Binding Scores) Vina->Log Config->Vina Analysis Analyze Results (Scores, Poses, Interactions) Output->Analysis Log->Analysis

Caption: High-level workflow for molecular docking.

Chapter 4: Post-Docking Analysis and Interpretation: From Data to Insights

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinities. A thorough analysis is required to extract meaningful insights.

Analyzing Binding Affinities

The binding affinity, reported in kcal/mol, is the primary metric for ranking docked poses. A more negative value suggests a stronger binding interaction.[14][15] It is important to compare the binding affinity of the top-ranked pose to that of a known inhibitor or the native ligand if available.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.50.000
2-9.21.25
3-8.82.10
4-8.52.55
5-8.33.01

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing and Interpreting Binding Poses

The top-ranked poses should be visually inspected using software like PyMOL or UCSF Chimera to assess their plausibility and to identify key molecular interactions.[16]

Key Interactions to Look For:

  • Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen).

  • Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

  • Pi-Pi Stacking: An attractive, noncovalent interaction between aromatic rings.

  • Salt Bridges: Electrostatic interactions between oppositely charged residues.

A plausible binding pose will exhibit multiple favorable interactions with key residues in the binding pocket.

Root Mean Square Deviation (RMSD)

The RMSD is a measure of the average distance between the atoms of two superimposed molecules. In docking, it is used to compare the docked pose of a ligand to a known experimental binding pose (if available). An RMSD value of less than 2.0 Å is generally considered a good prediction.[14][25]

G cluster_input Docking Output cluster_analysis Analysis Steps cluster_output Insights Scores Binding Scores (log.txt) Rank Rank by Score Scores->Rank Poses Docked Poses (output.pdbqt) Visualize Visualize Top Poses (PyMOL/Chimera) Poses->Visualize Rank->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions Validate Validate Pose (Compare to known binders) Interactions->Validate Hypothesis Binding Hypothesis Validate->Hypothesis

Caption: Detailed workflow for post-docking analysis.

Chapter 5: Conclusion and Future Directions

In silico molecular docking is a powerful tool in the modern drug discovery arsenal. This guide has provided a comprehensive framework for conducting a docking study of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide with the cannabinoid receptors CB1 and CB2. By following the detailed protocols for preparation, simulation, and analysis, researchers can generate reliable and insightful data to guide their drug design efforts.

It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted as testable hypotheses. The most promising candidates identified through in silico screening must be validated through in vitro and in vivo experimental assays to confirm their biological activity. Future computational work could involve more advanced techniques such as molecular dynamics simulations to study the stability of the predicted binding poses and to calculate binding free energies with higher accuracy.

References

  • Shao, Z., Yin, J., Chapman, K., Grzemska, M., Clark, L., Wang, J., & Rosenbaum, D. M. (2016). High-resolution crystal structure of the human CB1 cannabinoid receptor. RCSB PDB. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • BioMT. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

  • Xing, C., Zhuang, Y., Xu, T. H., Feng, Z., Zhou, X. E., Chen, M., ... & Xie, X. Q. (2020). Cryo-EM structure of human cannabinoid receptor 2-Gi protein in complex with agonist WIN 55212-2. RCSB PDB. Retrieved from [Link]

  • Protein Data Bank Japan. (2020). 6pt0 - Cryo-EM structure of human cannabinoid receptor 2-Gi protein in complex with... Retrieved from [Link]

  • Hua, T., Vemuri, K., Pu, M., Qu, L., Han, G. W., Wu, Y., ... & Liu, Z. J. (2016). Crystal Structure of the Human Cannabinoid Receptor CB1. RCSB PDB. Retrieved from [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Fiveable. (2025). Molecular docking | Bioinformatics Class Notes. Retrieved from [Link]

  • Deshmukh, L., Vinogradova, O., Tiburu, E. K., Tyukhtenko, S., Janero, D. R., & Makriyannis, A. (2009). Human cannabinoid receptor-2 helix 6. RCSB PDB. Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannabinoid receptor 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannabinoid receptor 2. Retrieved from [Link]

  • Li, X., Hua, T., Vemuri, K., Ho, J. H., Wu, Y., Wu, L., ... & Liu, Z. J. (2019). Crystal Structure of the Human Cannabinoid Receptor CB2. PMC. Retrieved from [Link]

  • Hua, T., Vemuri, K., Nikas, S. P., Laprairie, R. B., Wu, Y., Qu, L., ... & Liu, Z. J. (2017). Crystal structure of the human CB1 in complex with agonist AM841. RCSB PDB. Retrieved from [Link]

  • GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. Retrieved from [Link]

  • MemProtMD. (2024). PDB | 5u09 - Human CB1 cannabinoid receptor. Retrieved from [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Bond University. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2017). Molecular docking experiments of cannabinoid receptor. Retrieved from [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • MDPI. (2026). In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Cannabis Compounds: Docking and Dynamics Study. Retrieved from [Link]

  • ChemRxiv. (n.d.). Decoding the Molecular Dance: In Silico Exploration of Cannabinoid Interactions with Key Protein Targets for Therapeutic Insight. Retrieved from [Link]

  • eScholarship. (n.d.). Virtual library docking for cannabinoid-1 receptor agonists with reduced side effects. Retrieved from [Link]

  • PubChem. (n.d.). N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(naphthalen-1-yl)-1-pentyl-1h-indole-3-carboxamide. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(5-FLUOROPENTYL)-N-2-NAPHTHALENYL-1H-INDOLE-3-CARBOXAMIDE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxaMide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide-d11. Retrieved from [Link]

Sources

Literature review of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of Naphthalenyl-Indole-Carboxamide Class Synthetic Cannabinoids Focus Compound: N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (NNEI)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of synthetic cannabinoid receptor agonists (SCRAs) represents a significant area of interest in pharmacology and toxicology. These compounds, often designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), typically exhibit high affinity and efficacy at the cannabinoid receptors, CB1 and CB2. This guide provides a detailed technical overview of the bioactivity of N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (also known as NNEI), a representative member of the naphthalenyl-indole-carboxamide class of SCRAs.[1][2][3] While the specific isomer N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide exists, the bulk of published research focuses on the 1-naphthalenyl isomer (NNEI), which will serve as the primary focus of this review. NNEI is an analog of the well-known SCRA JWH-018.[4] Understanding the bioactivity of NNEI provides a crucial framework for evaluating other compounds within this chemical family.

Pharmacological Target and Mechanism of Action

The primary pharmacological targets of NNEI and related compounds are the cannabinoid receptors CB1 and CB2.[1][2] These receptors are key components of the endocannabinoid system, which is involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[5][6][7]

  • CB1 Receptors: Found predominantly in the central nervous system (CNS), CB1 receptors are largely responsible for the psychoactive effects of cannabinoids.[5][8][9] They are densely expressed in presynaptic terminals, where their activation typically inhibits the release of neurotransmitters like GABA and glutamate.[5]

  • CB2 Receptors: Primarily located in immune cells and tissues, CB2 receptors are associated with the modulation of inflammatory and immune responses.[8]

NNEI acts as a potent agonist at both CB1 and CB2 receptors.[1][10][11] Upon binding, it triggers a conformational change in the receptor, initiating intracellular signaling cascades.

Signaling Pathways

Both CB1 and CB2 are G-protein coupled receptors (GPCRs), specifically coupling to Gi/o proteins.[5][8][9] Agonist binding by compounds like NNEI initiates a canonical signaling pathway characterized by the inhibition of adenylyl cyclase. This leads to a measurable decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[5][8][12]

Beyond cAMP modulation, CB receptor activation stimulates other pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK, JNK), which can influence gene expression and long-term cellular functions like survival and differentiation.[8] CB1 activation has also been shown to modulate ion channels, including inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][12]

CB1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular Space CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits GIRK K⁺ Channel (GIRK) G_protein->GIRK Activates MAPK MAPK (ERK, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_efflux ↑ K⁺ Efflux GIRK->K_efflux NNEI NNEI (Agonist) NNEI->CB1R Binds ATP ATP ATP->AC Converts PKA PKA cAMP->PKA Activates Transcription Gene Transcription MAPK->Transcription Modulates

Caption: Simplified CB1 Receptor Signaling Pathway

Bioactivity Assessment: Quantitative Data

The bioactivity of SCRAs is typically quantified by their binding affinity (Ki) and functional potency/efficacy (EC50/Emax). While specific, consolidated data for NNEI is sparse, values for closely related naphthalenyl analogs provide a strong comparative framework.

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
JWH-018 CB19.00 ± 5.00102[13]
CB22.94 ± 2.65133[13]
JWH-122 CB10.69Data not specified[14]
CB21.2Data not specified[14]

Note: JWH-018 is the parent compound, and JWH-122 is a methylated analog. These compounds demonstrate the high affinity and potency characteristic of this chemical class.[11][13][14]

Pharmacokinetics and Metabolism

Understanding the metabolic fate of NNEI is critical for both efficacy and toxicological assessment. Studies have shown that NNEI is rapidly metabolized.[1][3]

  • In Vitro Studies: Incubations with human liver microsomes demonstrate that NNEI undergoes extensive oxidative transformations.[1][3] Common metabolic pathways include hydroxylation on the pentyl chain and naphthalenyl ring, as well as carboxylation.

  • Metabolite Activity: Crucially, some metabolites of synthetic cannabinoids can retain significant activity at cannabinoid receptors, potentially prolonging the pharmacological effects and contributing to toxicity.[1][2]

  • Distinct Profiles: Even closely related SCRAs can have markedly different pharmacokinetic profiles. For instance, in a comparative study, NNEI displayed a greater number of biotransformations than the similar compound MN-18, yet MN-18 was eliminated more rapidly in vivo.[1][3]

Experimental Protocols

The primary method for determining the functional activity of NNEI as a CB receptor agonist is the cAMP accumulation assay . This assay directly measures the consequence of Gi/o protein activation.

Workflow for Bioactivity Assessment

Bioactivity_Workflow A 1. Cell Culture (e.g., HEK293 expressing CB1/CB2) B 2. Cell Stimulation - Add Forskolin (to stimulate cAMP) - Add varying [NNEI] A->B C 3. Cell Lysis (To release intracellular cAMP) B->C D 4. cAMP Quantification (e.g., EIA, BRET, or FRET assay) C->D E 5. Data Analysis - Normalize to controls - Generate dose-response curve - Calculate EC50 & Emax D->E

Caption: General Workflow for a cAMP Functional Assay
Detailed Protocol: Competitive ELISA-Based cAMP Assay

This protocol is based on standard enzyme-linked immunosorbent assay (EIA) principles for quantifying intracellular cAMP.[15]

Objective: To determine the EC50 value of NNEI by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Materials:

  • HEK293 cells stably transfected with human CB1 or CB2 receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Forskolin solution.

  • NNEI stock solution in DMSO.

  • cAMP Biotrak Enzymeimmunoassay (EIA) System (or equivalent).[15]

  • Lysis buffer.

  • Microplate reader (450 nm).

Procedure:

  • Cell Seeding:

    • Plate the transfected HEK293 cells in 96-well plates at a density that ensures they reach ~90% confluency on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of NNEI in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

    • Causality: This wide range is necessary to capture the full dose-response curve, from no effect to maximal effect, which is essential for accurate EC50 calculation.

    • Prepare control wells: vehicle only (DMSO), forskolin only (positive control for cAMP stimulation), and a known full agonist like CP55,940 (system validation control).[16]

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of assay buffer containing a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control).

    • Causality: Forskolin directly activates adenylyl cyclase, elevating cAMP levels. This creates a stimulated baseline against which the inhibitory effect of the Gi/o-coupled CB agonist can be measured.

    • Immediately add 50 µL of the NNEI serial dilutions or controls to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation buffer.

    • Add lysis buffer as per the EIA kit manufacturer's instructions to release the intracellular cAMP.[15]

  • cAMP Quantification (EIA Procedure):

    • Self-Validation: The assay relies on competition. Free cAMP from the cell lysate will compete with a fixed amount of cAMP-peroxidase conjugate for binding to a limited number of anti-cAMP antibody sites (typically coated on the plate).[15]

    • Add cell lysates and cAMP standards to the antibody-coated 96-well plate.

    • Add the cAMP-peroxidase conjugate to all wells.

    • Incubate as per the kit protocol (e.g., 2 hours at 4°C).

    • Wash the plate multiple times to remove unbound reagents.

    • Add the enzyme substrate and incubate until color develops. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the absorbance values from the known cAMP standards.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Normalize the data: Set the forskolin-only wells as 100% stimulation and vehicle-only wells as 0%.

    • Plot the normalized response against the logarithm of NNEI concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration producing 50% of the maximal inhibition) and Emax (maximal inhibition).

References

Sources

An In-Depth Technical Guide to the Identification of Major Metabolites of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (NNE1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, also known as NNE1 or MN-24, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational products globally.[1][2][3] As with many SCRAs, NNE1 is extensively metabolized in the body, and the parent compound is often undetectable in biological samples collected for forensic and clinical analysis.[1][2][3] Therefore, a comprehensive understanding of its metabolic fate is crucial for developing reliable analytical methods to confirm its intake. This guide provides a detailed technical overview of the strategies and methodologies for identifying the major metabolites of NNE1, grounded in established principles of drug metabolism and advanced analytical chemistry.

Core Principles of NNE1 Metabolism: A Predictive Overview

The chemical structure of NNE1, featuring an indole core, a pentyl side chain, and a naphthalenyl group linked by a carboxamide bridge, presents several susceptible sites for metabolic modification. Based on the well-documented metabolism of other indole-based SCRAs, the primary metabolic transformations are anticipated to be Phase I oxidative reactions, followed by Phase II conjugation for enhanced water solubility and excretion.[4][5]

Key metabolic reactions for SCRAs include:

  • Hydroxylation : The addition of a hydroxyl group (-OH) is a common metabolic pathway, frequently occurring on the alkyl side chain or the aromatic ring systems.[4]

  • Carboxylation : Further oxidation of a hydroxylated alkyl chain can lead to the formation of a carboxylic acid (-COOH) metabolite.

  • Dealkylation : The removal of the N-pentyl group is another potential metabolic route.[4]

  • Dihydrodiol formation : This involves the addition of two hydroxyl groups across a double bond in one of the aromatic rings.[4]

  • Glucuronidation : A Phase II reaction where glucuronic acid is attached to hydroxylated metabolites, significantly increasing their polarity.[5]

Experimental Workflow for Metabolite Identification

A robust and validated workflow is paramount for the accurate identification of drug metabolites. The following diagram outlines a field-proven approach for elucidating the metabolic profile of NNE1, combining in vitro metabolism with high-resolution mass spectrometry.

G cluster_0 In Vitro Metabolism cluster_1 Analytical Detection cluster_2 Data Analysis & Identification NNE1 NNE1 Parent Compound HLM Human Liver Microsomes (HLM) + NADPH NNE1->HLM Incubation Incubation at 37°C HLM->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant with Metabolites Centrifugation->Supernatant LC Liquid Chromatography (LC) Separation Supernatant->LC MS High-Resolution Mass Spectrometry (HR-MS) LC->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS DataProcessing Data Processing (Peak Detection, Alignment) MSMS->DataProcessing MetaboliteSearch Metabolite Search (Mass Shifts) DataProcessing->MetaboliteSearch StructureElucidation Structure Elucidation (Fragment Analysis) MetaboliteSearch->StructureElucidation

Caption: Experimental workflow for NNE1 metabolite identification.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism of NNE1 using Human Liver Microsomes

Rationale: Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for the majority of Phase I oxidative metabolism.[6][7] They provide a reliable, cost-effective, and high-throughput model for predicting human hepatic metabolism.[6][8]

Step-by-Step Methodology:

  • Preparation of Incubation Mixture : In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (final concentration of 0.5 mg/mL)

    • NNE1 (final concentration of 10 µM, dissolved in a minimal amount of organic solvent like methanol or DMSO to ensure solubility)

  • Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction : Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be 200 µL. The NADPH-regenerating system is crucial as NADPH is a necessary cofactor for CYP enzyme activity.

  • Incubation : Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.

  • Termination of Reaction : Stop the reaction by adding 200 µL of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Preparation for Analysis :

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Metabolite Detection

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[9][10] High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, allows for the determination of accurate mass and elemental composition, which is critical for identifying unknown metabolites.[11]

Step-by-Step Methodology:

  • Chromatographic Separation (LC) :

    • Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating the parent drug and its metabolites based on polarity.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient Elution : A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%), increasing to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of increasing lipophilicity.

    • Flow Rate : 0.3-0.4 mL/min.

    • Injection Volume : 5-10 µL of the supernatant from Protocol 1.

  • Mass Spectrometry Detection (MS) :

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing compounds like NNE1 and its metabolites.

    • Data Acquisition : Perform data acquisition in a data-dependent mode. This involves a full scan MS survey to detect all ions present, followed by MS/MS fragmentation of the most abundant ions in the survey scan.

    • Full Scan MS Range : m/z 100-1000.

    • MS/MS Fragmentation : Use collision-induced dissociation (CID) with a normalized collision energy to generate fragment ions.

Identification of Major NNE1 Metabolites

Following in vitro incubation of NNE1 with human and rat hepatocytes, a total of 20 metabolites were identified in a key study.[1] The primary biotransformations observed were hydroxylation on the pentyl chain and the naphthyl moiety, as well as combinations of these reactions.[1]

cluster_pentyl Pentyl Chain Oxidation cluster_naphthyl Naphthyl Ring Oxidation cluster_combined Combined Oxidation NNE1 NNE1 (Parent) M_OH_pentyl Pentyl-hydroxylated Metabolite NNE1->M_OH_pentyl Hydroxylation M_OH_naphthyl Naphthyl-hydroxylated Metabolite NNE1->M_OH_naphthyl Hydroxylation M_COOH_pentyl Pentyl-carboxylated Metabolite M_OH_pentyl->M_COOH_pentyl Further Oxidation M_diOH Di-hydroxylated Metabolite (e.g., on pentyl and naphthyl) M_OH_pentyl->M_diOH Hydroxylation M_OH_naphthyl->M_diOH Hydroxylation

Caption: Major metabolic pathways of NNE1.

Data Summary: Major Metabolites of NNE1

The table below summarizes the major metabolites identified through in vitro studies.[1] The identification is based on accurate mass measurements and characteristic MS/MS fragmentation patterns.

Metabolite IDBiotransformationFormula[M+H]+ (m/z)Key Diagnostic Fragment Ions (m/z)
NNE1 Parent Drug C26H26N2O383.2118155.0546 (Naphthylcarboxamide), 143.0390 (Naphthyl)
M1 Pentyl-hydroxylationC26H26N2O2399.2067155.0546, 143.0390
M2 Naphthyl-hydroxylationC26H26N2O2399.2067171.0498 (Hydroxynaphthylcarboxamide), 159.0340 (Hydroxynaphthyl)
M3 Pentyl-carboxylationC26H24N2O3413.1860155.0546, 143.0390
M4 Di-hydroxylationC26H26N2O3415.2016Varies based on hydroxylation positions

Interpreting the Data:

  • Parent Compound Fragmentation : The fragmentation of the parent NNE1 yields characteristic ions at m/z 155 (naphthalenyl-carboxamide moiety) and m/z 143 (naphthalenyl moiety). These fragments are crucial for identifying metabolites where these parts of the molecule remain intact.

  • Hydroxylation on the Pentyl Chain (M1) : The mass of the metabolite increases by 15.9949 Da (the mass of an oxygen atom). The key fragments at m/z 155 and 143 remain, indicating the modification occurred on the indole or pentyl part of the molecule.

  • Hydroxylation on the Naphthyl Ring (M2) : The mass also increases by 15.9949 Da. However, the characteristic fragments shift to m/z 171 and 159, confirming the hydroxylation occurred on the naphthalenyl group.

  • Pentyl-Carboxylation (M3) : This metabolite results from the oxidation of an initial pentyl-hydroxyl metabolite. The mass shift from the parent compound corresponds to the addition of an oxygen atom and the loss of two hydrogen atoms.

Conclusion

The metabolic landscape of NNE1 is complex, involving extensive oxidative biotransformations.[1][2][3] The identification of its major metabolites is predominantly achieved through a combination of in vitro metabolism using human liver microsomes and subsequent analysis by LC-HR-MS/MS. The most diagnostically relevant metabolites for forensic and clinical testing are those resulting from hydroxylation and carboxylation of the pentyl side chain. Understanding these metabolic pathways and the analytical signatures of the resulting metabolites is essential for laboratories tasked with monitoring the use of this synthetic cannabinoid.

References

  • Cannaert, A., et al. (2018). Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. Drug Testing and Analysis, 10(1), 168-179. Available at: [Link]

  • Cannaert, A., et al. (2018). Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. PubMed, 10(1), 168-179. Available at: [Link]

  • Cannaert, A., et al. (2018). Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN‐18. ResearchGate. Available at: [Link]

  • Antonides, L. H., et al. (2020). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte and liver microsome models. Forensic Toxicology, 38, 459–473. Available at: [Link]

  • Wang, G., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Yang, C. S., et al. (1988). Metabolism of N-nitrosodialkylamines by human liver microsomes. PubMed - NIH. Available at: [Link]

  • Hrdinová, V., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PubMed. Available at: [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • Seredenina, T., et al. (2024). Nicotinamide mononucleotide restores impaired metabolism, endothelial cell proliferation and angiogenesis in old sedentary male mice. PMC. Available at: [Link]

  • Oxford Biomedical Research. (n.d.). In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. Available at: [Link]

  • Patti, G. J., et al. (2012). Development of large-scale metabolite identification methods for metabolomics. PMC. Available at: [Link]

  • Creative Bioarray. (n.d.). Methods of Metabolite Identification. Creative Bioarray. Available at: [Link]

  • Chini, C. C. S., et al. (2024). Metabolite accumulation from oral NMN supplementation drives aging-specific kidney inflammation. bioRxiv. Available at: [Link]

  • Bingol, K. (2018). Emerging new strategies for successful metabolite identification in metabolomics. PMC. Available at: [Link]

  • Vemparala, S., et al. (2023). A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. PMC. Available at: [Link]

  • Derksen, J. H., et al. (2017). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Forensic Toxicology, 35, 337-349. Available at: [Link]

  • Li, Y., et al. (2024). The versatile multi-functional substance NMN: its unique characteristics, metabolic properties, pharmacodynamic effects, clinical trials, and diverse applications. Frontiers. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • Zhou, R., & Jia, W. (2010). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Available at: [Link]

  • ResearchGate. (2014). (PDF) Manganese Nanoparticles: Impact on Non-nodulated Plant as a Potent Enhancer in Nitrogen Metabolism and Toxicity Study both in Vivo and in Vitro. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species. Frontiers. Available at: [Link]

  • Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science. Available at: [Link]

  • Roces-Díaz, J. V., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. Available at: [Link]

  • Bowman, A. B., & Aschner, M. (2014). Relationships Between Essential Manganese Biology and Manganese Toxicity in Neurological Disease. PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthesis of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide , a structural analogue of the synthetic cannabinoid MN-18 (which utilizes the 1-naphthyl isomer). This protocol is designed for drug discovery professionals requiring high-purity reference standards for structure-activity relationship (SAR) studies involving the CB1/CB2 receptor interface.

Regulatory & Safety Warning:

CRITICAL HAZARD ALERT: This protocol requires the use of 2-Naphthylamine (2-Aminonaphthalene) , a known human carcinogen (OSHA/IARC Group 1) associated with bladder cancer.

  • Strict Containment: All handling of 2-naphthylamine must occur within a certified glove box or Class II Type B2 biological safety cabinet.

  • Legal Compliance: This compound and its precursors may be scheduled substances in various jurisdictions.[1] Researchers must verify DEA (US) or local regulatory compliance before procurement.

Retrosynthetic Analysis & Strategy

To ensure high yield and purity, we avoid the direct aminolysis of trichloroacetyl intermediates often seen in clandestine literature, as this fails with sterically hindered or less nucleophilic aromatic amines like 2-naphthylamine.

Instead, we utilize a Convergent Acid Chloride Route . This method isolates the stable carboxylic acid intermediate, allowing for rigorous purification before the final sensitive coupling step.

The Logic:

  • Indole Core Functionalization: The indole is first alkylated at the N1 position. This prevents competitive N-acylation in later steps.

  • C3 Activation: We utilize the Trichloroacetyl Chloride method to introduce a carbon scaffold at C3.[2] This intermediate is easily hydrolyzed to the carboxylic acid.

  • Amide Bond Formation: The carboxylic acid is activated to the acid chloride using oxalyl chloride, ensuring rapid and complete coupling with the weakly nucleophilic 2-naphthylamine.

Pathway Visualization

SynthesisPathway Indole Indole (Starting Material) PentylIndole 1-Pentylindole (Intermediate A) Indole->PentylIndole Alkylation TCA_Indole 1-Pentyl-3- (trichloroacetyl)indole (Intermediate B) PentylIndole->TCA_Indole Acylation CarbAcid 1-Pentylindole- 3-carboxylic Acid (Intermediate C) TCA_Indole->CarbAcid Haloform Hydrolysis AcidChlor Acid Chloride (Activated Species) CarbAcid->AcidChlor Activation FinalProduct N-2-Naphthalenyl-1-pentyl- 1H-indole-3-carboxamide AcidChlor->FinalProduct Coupling Bromopentane 1-Bromopentane NaH, DMF Bromopentane->Indole TCAC Trichloroacetyl Chloride Hydrolysis KOH, MeOH Reflux Oxalyl Oxalyl Chloride DMF (cat) Amine 2-Naphthylamine Et3N

Figure 1: Step-wise synthetic pathway utilizing the trichloroacetyl linker strategy for maximum regioselectivity.

Detailed Experimental Protocol
Step 1: Synthesis of 1-Pentylindole

Objective: Selective N-alkylation of the indole ring.[3]

ReagentEquiv.Role
Indole1.0Substrate
1-Bromopentane1.2Alkylating Agent
Sodium Hydride (60% in oil)1.5Base
DMF (Anhydrous)SolventReaction Medium

Procedure:

  • In a flame-dried round-bottom flask (RBF) under argon, suspend NaH (1.5 eq) in anhydrous DMF (10 mL/g indole). Cool to 0°C.

  • Add Indole (1.0 eq) portion-wise. Stir for 30 minutes at 0°C until H₂ evolution ceases (solution turns reddish-brown).

  • Add 1-Bromopentane (1.2 eq) dropwise via syringe.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 9:1). Product (

    
    ) should appear; Indole (
    
    
    
    ) should disappear.
  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (100% Hexane) to yield 1-Pentylindole as a clear/pale yellow oil.

Step 2: Synthesis of 1-Pentylindole-3-carboxylic Acid

Objective: Introduction of the carbonyl functionality via the "Trichloroacetyl Route" (Banister et al., 2015).

ReagentEquiv.Role
1-Pentylindole1.0Substrate
Trichloroacetyl Chloride1.2Acylating Agent
KOH4.0Hydrolysis Base
MethanolSolventSolvent

Procedure:

  • Dissolve 1-Pentylindole (1.0 eq) in anhydrous DCM (Dichloromethane). Cool to 0°C.

  • Add Trichloroacetyl chloride (1.2 eq) dropwise. Stir for 12 hours at RT.

  • Concentrate in vacuo to obtain the crude 1-pentyl-3-(trichloroacetyl)indole solid.

  • Dissolve the crude solid in Methanol . Add KOH (4.0 eq) dissolved in a minimum amount of water.

  • Reflux for 4 hours. The trichloromethyl group undergoes haloform cleavage/hydrolysis.

  • Workup: Cool mixture, evaporate methanol. Dilute with water. Acidify to pH 2 with 1M HCl.

  • Isolation: The carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Step 3: Amide Coupling (The Critical Step)

Objective: Formation of the final amide bond with 2-Naphthylamine.

Safety Note: Perform in a glove box or high-containment hood. Double-glove (Nitrile/Laminate).

ReagentEquiv.Role
1-Pentylindole-3-carboxylic acid1.0Precursor
Oxalyl Chloride1.5Activator
DMF1-2 dropsCatalyst
2-Naphthylamine1.1Nucleophile
Triethylamine (Et₃N)2.0Acid Scavenger
DCM (Anhydrous)SolventSolvent

Procedure:

  • Activation: Dissolve the Carboxylic Acid (from Step 2) in anhydrous DCM under Argon. Add catalytic DMF (1 drop).

  • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution stops.

  • Evaporate solvent and excess oxalyl chloride completely under high vacuum (to remove HCl). Re-dissolve the resulting acid chloride residue in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve 2-Naphthylamine (1.1 eq) and Triethylamine (2.0 eq) in DCM.

  • Cannulate the acid chloride solution dropwise into the amine solution at 0°C.

  • Stir at RT for 12 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then brine.

  • Purification: Flash chromatography (Gradient: Hexane

    
     20% EtOAc/Hexane).
    
  • Final Product: Recrystallize from Acetonitrile to yield N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide .

Characterization & Quality Control
ParameterExpected Value/MethodPurpose
Appearance White to off-white crystalline solidPhysical verification

H NMR
Indole C2-H singlet (~8.0 ppm), Amide NH broad singlet (~10.0 ppm), Naphthyl aromatic pattern.Structural confirmation
LC-MS

Molecular weight check
Melting Point Distinct sharp range (e.g., 140–145°C, analog dependent)Purity check
TLC Single spot, UV active (254 nm)Quick purity check
References
  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience, 6(9), 1546–1559. Link

  • Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89–112. Link

  • National Toxicology Program. (2016). "Report on Carcinogens, Fourteenth Edition: 2-Naphthylamine." U.S. Department of Health and Human Services. Link

  • BenchChem. (2025). "Technical Guide to Electrophilic Substitution at the C3 Position of Indole." Link

Sources

Sample preparation techniques for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide in blood plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Sample Preparation for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (JWH-018) in Human Plasma

Executive Summary & Compound Profile

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide , commonly known as JWH-018 , is a synthetic cannabinoid agonist with high affinity for CB1 and CB2 receptors.[1][2] In forensic and clinical toxicology, the analysis of JWH-018 in blood plasma presents distinct challenges due to its high lipophilicity (LogP ~6.9) , rapid metabolism, and propensity for non-specific binding to laboratory plastics.

This guide details three distinct sample preparation protocols ranging from high-throughput screening to high-sensitivity confirmation.

Physicochemical Constraints
ParameterValue/CharacteristicImplication for Sample Prep
Molecular Formula C₂₄H₂₃NONeutral/Lipophilic target.
LogP ~6.9 (Predicted)Extreme hydrophobicity; requires high organic solvent strength for elution.
pKa Indole N is non-basicAvoid Cation Exchange (MCX) . Use Reversed-Phase (RP) or Polymeric HLB.[3]
Protein Binding >95%Aggressive disruption of protein-drug complexes is mandatory.
Surface Adsorption HighAnalyte adheres to untreated polypropylene; use silanized glass or add solvent immediately.

Pre-Analytical Critical Control Points

Before initiating extraction, the following "Self-Validating" steps must be adhered to. Failure here renders downstream chromatography useless.

  • Anti-Adsorption Rule: JWH-018 will partition out of aqueous plasma onto the walls of plastic tubes within minutes.

    • Corrective Action: Never transfer plasma to a secondary tube without immediately adding the Internal Standard (IS) working solution containing at least 10% organic solvent.

  • Enzymatic Hydrolysis (Optional but Recommended): While JWH-018 is the parent compound, it is often co-analyzed with hydroxylated metabolites. If total cannabinoid load is required, incubate with

    
    -glucuronidase. For parent-only analysis (this protocol), hydrolysis is skipped to preserve throughput.
    
  • Internal Standard: Use JWH-018-d9 or JWH-018-d11 . Do not use structural analogs (e.g., JWH-073) as IS, as matrix effects will differ significantly.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Define Analytical Goal Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (< 0.1 ng/mL) Sensitivity->HighSens Trace Detection Screening Rapid Screening (> 1.0 ng/mL) Sensitivity->Screening Toxicology Screen Matrix Sample Volume Available? HighSens->Matrix MethodPPT Protocol A: Protein Precipitation (PPT) (Fastest, dirtier matrix) Screening->MethodPPT LowVol Low Volume (< 200 µL) Matrix->LowVol Limited Sample HighVol Standard Volume (500 µL+) Matrix->HighVol Standard Sample MethodSPE Protocol C: Solid Phase Extraction (SPE) (Cleanest, Best for trace analysis) LowVol->MethodSPE HighVol->MethodSPE Preferred MethodLLE Protocol B: Liquid-Liquid Extraction (LLE) (Cost-effective, good cleanup) HighVol->MethodLLE

Figure 1: Decision matrix for selecting the optimal extraction technique based on sensitivity requirements and sample volume.

Detailed Protocols

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Acute overdose cases where concentrations are high (>1 ng/mL).

  • Aliquot: Transfer 100 µL plasma into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of JWH-018-d9 (100 ng/mL in MeOH). Vortex 5 sec.

  • Precipitation: Add 300 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Mechanism:[1][4][5] The organic solvent denatures albumin, releasing bound JWH-018 while precipitating the protein mesh.

  • Agitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes (improves lipid removal).

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a silanized glass vial.

  • Dilution: Dilute 1:1 with water prior to injection to improve peak shape on C18 columns.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Laboratories without SPE automation; excellent removal of salts and phospholipids.

  • Aliquot: Transfer 500 µL plasma to a 12 mL borosilicate glass tube.

  • IS Addition: Add 20 µL IS working solution.

  • Buffer: Add 200 µL 0.1 M Ammonium Carbonate (pH 9).

    • Why: Although JWH-018 is neutral, alkaline conditions help suppress ionization of acidic matrix interferences (like fatty acids), keeping them in the aqueous phase.

  • Extraction Solvent: Add 3 mL Hexane:Ethyl Acetate (90:10 v/v).

    • Note: Pure hexane is too non-polar; 10% Ethyl Acetate ensures recovery of the slightly more polar metabolites if co-extracting.

  • Agitation: Mechanical shaker for 10 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H₂O).

Protocol C: Solid Phase Extraction (SPE) - The Gold Standard

Best for: Forensic confirmation, low LOD (<0.05 ng/mL), and protecting the Mass Spectrometer.

Cartridge Selection: Polymeric Hydrophilic-Lipophilic Balanced (HLB) - 30 mg / 1 cc. Reasoning: Silica-based C18 is acceptable, but Polymeric HLB allows for drying steps without bed collapse and provides more aggressive wash capabilities.

SPE_Workflow cluster_0 Pre-Treatment cluster_1 SPE Cartridge (HLB) Step1 Plasma (0.5 mL) + 1% Formic Acid (1:1) Cond 1. Condition: MeOH -> Water Step1->Cond Load 2. Load Sample (Gravity/Low Vac) Cond->Load Wash1 3. Wash 1: 5% MeOH in Water Load->Wash1 Wash2 4. Wash 2: 100% Acetonitrile* Wash1->Wash2 Elute 5. Elute: MeOH:ACN (50:50) Wash2->Elute

*Figure 2: Optimized SPE workflow for JWH-018. Note on Wash 2: Because JWH-018 is extremely lipophilic (LogP ~6.9), it is strongly retained on HLB. You can wash with higher organic strength (e.g., 30-40% ACN) to remove lipids without eluting the analyte, but 5% MeOH is safer for general use.

SPE Protocol Steps:

  • Pre-treatment: Dilute 500 µL plasma 1:1 with 1% Formic Acid (aq). This disrupts protein binding and acidifies the matrix.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply pre-treated sample at flow rate < 1 mL/min.

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: 1 mL 20% Acetonitrile in Water (Removes hydrophobic interferences; JWH-018 is retained).

  • Dry: Apply high vacuum for 5 minutes to remove residual water.

  • Elution: 2 x 500 µL Methanol:Acetonitrile (50:50).

  • Post-Processing: Evaporate and reconstitute as in LLE.

Comparative Performance Data

The following data represents typical validation metrics observed using a Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery (%) 65 - 75%85 - 92%90 - 98%
Matrix Effect High Ion Suppression (>20%)Moderate (<10%)Minimal (<5%)
LOD (ng/mL) 0.50.050.01
Cleanliness Poor (Phospholipids remain)GoodExcellent
Throughput HighLowMedium (High with 96-well)

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2025). Synthetic cannabinoids and 'Spice' drug profile.[6][7][8][9][10] Retrieved from [Link]

  • Kneisel, S., et al. (2012). Analysis of 30 synthetic cannabinoids in oral fluid using liquid chromatography–electrospray ionization tandem mass spectrometry. Drug Testing and Analysis.[1][3][9][10][11][12][13] Retrieved from [Link]

  • Scheidweiler, K. B., & Huestis, M. A. (2014). Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Sobolevsky, T., et al. (2010). Identification of JWH-018 metabolites in urine by LC-MS/MS.[1][9][13][14] Forensic Science International. Retrieved from [Link]

Sources

High-performance liquid chromatography (HPLC) conditions for indole-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Conditions for Indole-3-Carboxamide Derivatives

Abstract

Indole-3-carboxamides are a prominent class of heterocyclic compounds, serving as crucial scaffolds in medicinal chemistry and drug development due to their diverse biological activities. The accurate analysis and purification of these derivatives are paramount for research, quality control, and regulatory submission. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose. This document provides a comprehensive guide to developing and implementing robust HPLC methods for indole-3-carboxamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the scientific principles behind method development, offer detailed, field-proven protocols, and address advanced applications such as chiral separations.

Part 1: The Science of Separation - Principles of Method Development

The successful HPLC analysis of indole-3-carboxamide derivatives hinges on a systematic approach to method development. The choices made for the stationary phase, mobile phase, and detection method are not arbitrary; they are grounded in the physicochemical properties of the indole scaffold and the analytical goal.

The Foundation: Reversed-Phase Chromatography

For indole-3-carboxamide derivatives, reversed-phase HPLC (RP-HPLC) is overwhelmingly the method of choice.[1] This is a direct consequence of the molecular structure. The indole ring system is largely non-polar and hydrophobic. In RP-HPLC, a non-polar stationary phase (typically alkyl-silica) is used with a polar mobile phase (e.g., water and acetonitrile). The separation mechanism is driven by hydrophobic interactions: more non-polar analytes interact more strongly with the stationary phase, leading to longer retention times and effective separation from more polar impurities or metabolites.[1]

Critical Parameter Selection

The column is the heart of the separation. The most common choices for indole derivatives are:

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. The long C18 alkyl chains provide strong hydrophobic retention, making it ideal for separating a wide range of indole-3-carboxamide derivatives and their impurities. C18 columns offer excellent resolution and are a primary choice for method development.[1][2]

  • C8 (Octylsilane): With shorter alkyl chains, C8 columns are less retentive than C18.[3][4] This can be advantageous for highly non-polar derivatives that might be too strongly retained on a C18 column, leading to excessively long run times or poor peak shape. It can also offer different selectivity for closely eluting peaks.

The mobile phase composition dictates the retention and elution of the analytes.

  • Organic Solvent: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. Acetonitrile is often preferred as it typically provides lower backpressure and better peak efficiency (sharper peaks) for many compounds.[2][5]

  • Aqueous Phase & Additives: The aqueous component is usually HPLC-grade water. Crucially, an acidic modifier is almost always required. The indole nitrogen can interact with residual, un-capped silanol groups on the silica support, causing undesirable peak tailing. Adding a small amount of acid (0.05-0.1%) to the mobile phase protonates these silanols, minimizing these secondary interactions.

    • For UV Detection: Phosphoric acid or Trifluoroacetic Acid (TFA) can be used.

    • For Mass Spectrometry (MS) Detection: Volatile acids like Formic Acid or Acetic Acid are essential.[2][6][7][8] They provide the necessary peak shape improvement without suppressing ionization in the MS source.

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all compounds elute within a reasonable time with good resolution.

  • Gradient Elution: The concentration of the organic solvent is increased over the course of the run.[1][2] This is the preferred method for analyzing complex samples containing compounds with a wide range of polarities (e.g., starting materials, products, and by-products). A gradient ensures that more polar compounds are resolved early in the run, while strongly retained, non-polar compounds are eluted efficiently without excessive peak broadening.

  • UV-Vis / Photodiode Array (PDA): The indole chromophore exhibits strong UV absorbance. A detection wavelength of 270-280 nm is a robust starting point for general-purpose analysis of indole derivatives.[2][9] A PDA detector is highly recommended as it provides spectral information, which is invaluable for peak purity assessment and compound identification.

  • Fluorescence (FLD): The indole ring is naturally fluorescent. FLD offers significantly higher sensitivity and selectivity compared to UV detection.[3][4] Typical excitation wavelengths are around 280 nm, with emission measured at approximately 350 nm.[4]

  • Mass Spectrometry (LC-MS): This is the gold standard for identification and quantification, providing molecular weight and structural information.[5][10][11] Electrospray Ionization (ESI) in positive mode is typically effective for indole-3-carboxamides.

Part 2: Workflow and Method Visualization

A logical workflow is essential for both method development and routine analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase A or DMSO filter_sample Filter through 0.22 µm Syringe Filter prep_sample->filter_sample equilibrate Equilibrate Column (e.g., 10 column volumes) filter_sample->equilibrate inject Inject Sample (5-10 µL) equilibrate->inject run_gradient Run Gradient Elution & Acquire Data inject->run_gradient integrate Integrate Peaks run_gradient->integrate quantify Quantify & Assess Purity integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for HPLC analysis.

The decision-making process for method development follows a logical path to optimize separation.

G node_action node_action mobile_phase Define Mobile Phase (ACN/Water + 0.1% FA) node_action->mobile_phase start Goal: Separate Mixture col_select Select Column start->col_select col_select->node_action Start with C18 gradient Develop Gradient mobile_phase->gradient peak_shape Good Peak Shape? gradient->peak_shape resolution Adequate Resolution? peak_shape->resolution Yes node_action_modifier node_action_modifier peak_shape->node_action_modifier Check/Adjust Acid Modifier end Validated Method resolution->end Yes node_action_gradient node_action_gradient resolution->node_action_gradient Optimize Gradient Slope or Change Column (C8) node_action_modifier->peak_shape node_action_gradient->gradient

Caption: Logical flow for HPLC method development.

Part 3: Standard Operating Protocol

This protocol provides a robust starting point for the analysis of a novel indole-3-carboxamide derivative.

Objective: To determine the purity of a synthesized indole-3-carboxamide derivative by reversed-phase HPLC with UV detection.

Reagents and Materials
  • Indole-3-carboxamide derivative sample

  • HPLC-grade Acetonitrile (Solvent B)

  • HPLC-grade Water (Solvent A)

  • Formic Acid (≥98% purity)

  • HPLC Vials with septa

  • 0.22 µm Syringe Filters (e.g., PTFE or Nylon)

Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA at 280 nm

  • Run Time: 25 minutes

Gradient Elution Program
Time (min)% Solvent A% Solvent B
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955
Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of the indole-3-carboxamide sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of ~100 µg/mL.

  • Working Solution: Transfer 1 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with the same 50:50 mixture. This yields a working concentration of ~10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter directly into an HPLC vial.[1][4]

System Operation and Data Analysis
  • System Startup: Purge all solvent lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include a blank injection (50:50 A:B mixture) followed by the sample injection.

  • Run Sequence: Start the analysis.

  • Data Processing: After the run is complete, integrate the peaks in the resulting chromatogram. Determine the purity of the main peak by calculating the area percent (Area of main peak / Total area of all peaks * 100).

Part 4: Advanced Considerations - Chiral Separations

If the indole-3-carboxamide derivative contains stereocenters, separating the enantiomers is often a regulatory and pharmacological necessity.[12] This cannot be achieved on standard achiral columns.

  • Principle: Chiral separation relies on the use of a Chiral Stationary Phase (CSP). The CSP forms transient, diastereomeric complexes with the enantiomers. Due to stereochemical differences, these complexes have different stabilities, leading to different retention times.[13][14]

  • Common CSPs: Polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) are highly effective for a broad range of compounds.[15] These columns consist of cellulose or amylose derivatives coated or immobilized on a silica support.

  • Mobile Phase: Chiral separations can be performed in normal-phase (e.g., hexane/ethanol), polar organic, or reversed-phase modes. Screening different mobile phases is essential to find the optimal conditions for resolution.[15][16] The choice of mobile phase dramatically affects the selectivity.

Part 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with silanols; Column degradation.Ensure 0.1% acid modifier is in all mobile phases; Use a new column.
Poor Resolution Inappropriate gradient slope; Wrong column chemistry.Make the gradient shallower (increase run time); Try a C8 or Phenyl column for alternative selectivity.
Ghost Peaks Carryover from previous injection; Contaminated mobile phase.Add a needle wash step in the autosampler method; Prepare fresh mobile phase.
High Backpressure Column or system frit blockage.Filter all samples; Reverse-flush the column (consult manufacturer's guide first).

Conclusion

The analysis of indole-3-carboxamide derivatives by HPLC is a well-established and reliable methodology. A systematic approach, beginning with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid, provides a powerful starting point for nearly any derivative in this class. By understanding the fundamental principles of separation and detector choice, researchers can develop and validate robust methods suitable for purity assessment, stability testing, and quantitative analysis, thereby accelerating the drug discovery and development pipeline.

References

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gong, F., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 470. [Link]

  • Rocchetti, G., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan. Semantic Scholar. [Link]

  • Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic-Acid. Biological Mass Spectrometry, 21, 292-298. [Link]

  • ResearchGate. (n.d.). Semipreparative HPLC separation of (S)‐3 and (R)‐3 enantiomers. Retrieved from [Link]

  • Zhu, H., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8076. [Link]

  • American Chemical Society. (n.d.). Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. DOI. [Link]

  • SIELC Technologies. (2018). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Palladino, P., et al. (2024). A simple colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107-113. [Link]

  • ACS Bio & Med Chem Au. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • ResearchGate. (n.d.). The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. Retrieved from [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Retrieved from [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • Doseděl, M., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 122, 19-25. [Link]

  • Yar, M., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 628-634. [Link]

Sources

Troubleshooting & Optimization

Improving detection limits for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide in urine samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the detection of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide and related synthetic cannabinoids in urine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing analytical methods. We will explore common challenges and provide robust solutions to enhance the sensitivity, specificity, and reliability of your assays.

Introduction: The Challenge of Detecting Synthetic Cannabinoids

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide belongs to the naphthoylindole class of synthetic cannabinoids, a group of compounds known for their potent psychoactive effects.[1][2] A significant challenge in their detection is that parent compounds are extensively metabolized and rarely detected in urine.[3][4] Therefore, successful analytical strategies must target their urinary metabolites, which are often present at very low concentrations.[3][5] This guide focuses on overcoming the analytical hurdles to achieve the lowest possible detection limits.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of synthetic cannabinoid metabolites in urine.

Q1: Why are we detecting metabolites instead of the parent drug in urine?

Parent synthetic cannabinoids are highly lipophilic (fat-soluble) and undergo extensive Phase I and Phase II metabolism in the body to become more water-soluble for excretion.[1][4] The primary routes of metabolism for naphthoylindoles like N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide include hydroxylation on the pentyl chain or indole ring, and carboxylation of the pentyl chain.[4][6][7] These metabolites are then often conjugated with glucuronic acid (a Phase II reaction) to be excreted in urine.[7][8] As a result, the parent compound is typically found at undetectable levels in urine, making its metabolites the only reliable biomarkers of exposure.[3]

Q2: What is the purpose of the enzymatic hydrolysis step?

Many metabolites are excreted as glucuronide conjugates.[8] In this form, they may not be amenable to common extraction techniques like Solid-Phase Extraction (SPE) and can exhibit poor ionization efficiency in mass spectrometry. The hydrolysis step, typically using a β-glucuronidase enzyme, cleaves the glucuronide moiety from the metabolite.[8] This "freeing" of the analyte improves its extraction efficiency and enhances its detection by analytical instruments like LC-MS/MS.[8]

Q3: Which analytical technique is best for achieving low detection limits?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the analytical tool of choice for detecting and quantifying synthetic cannabinoid metabolites at low concentrations.[9][10] While immunoassays can be used for initial screening, they often lack the specificity to distinguish between different synthetic cannabinoids and may not detect newer compounds.[3][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes. LC-MS/MS provides superior sensitivity and specificity, allowing for detection limits in the sub-nanogram per milliliter (ng/mL) range.[1][5]

Q4: How should urine samples be collected and stored to ensure analyte stability?

For optimal stability, urine samples should be collected in clean, sterile containers. Upon receipt in the laboratory, they should be refrigerated at 2-8°C if analysis is to be performed within a few days. For long-term storage, samples should be frozen at -20°C or lower. Avoid repeated freeze-thaw cycles, as this can degrade the analytes.

Q5: What are "matrix effects" and how do they impact my results?

The "matrix" refers to all the components in a sample other than the analyte of interest. In urine, this includes salts, urea, creatinine, and other endogenous substances.[11] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte at the mass spectrometer's source, either suppressing or enhancing the signal.[12][13] This can lead to inaccurate quantification and reduced sensitivity.[13] Effective sample preparation is crucial to minimize these effects.[11][12]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: I am seeing poor or no signal for my analyte.

  • Potential Cause 1: Incomplete Hydrolysis. If the glucuronide conjugate is not fully cleaved, the concentration of the free metabolite will be artificially low.

    • Solution: Verify the activity of your β-glucuronidase enzyme. Ensure the pH of the buffer is optimal for the enzyme (typically pH 5.0-6.8, depending on the source).[8] Extend the incubation time or increase the temperature (e.g., 60°C for 3 hours) to ensure complete hydrolysis.[8]

  • Potential Cause 2: Suboptimal Extraction. The analyte may not be efficiently recovered from the urine matrix during sample preparation.

    • Solution: If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate. A reversed-phase polymeric sorbent like Strata-X or Oasis HLB is often effective for synthetic cannabinoids.[1][8][14] Optimize the wash and elution steps. A stronger wash (e.g., with up to 50% methanol) can remove more interferences, and some modern sorbents can retain the analytes tightly even with aggressive washes.[8] Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent.

  • Potential Cause 3: Ion Suppression (Matrix Effect). Co-eluting matrix components may be suppressing the analyte's signal in the mass spectrometer.

    • Solution: Improve your sample clean-up. A robust SPE method is the first line of defense.[12][14] You can also try simply diluting the sample (e.g., 10-fold) with the initial mobile phase, which can significantly reduce matrix effects, though this will also dilute your analyte.[15] Most importantly, use a stable isotope-labeled internal standard (SIL-IS) for your target analyte. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[12][16]

Problem: My results are not reproducible; I see high variability between replicates.

  • Potential Cause 1: Inconsistent Sample Preparation. Manual sample preparation steps, particularly liquid-liquid extraction or SPE, can introduce variability.

    • Solution: Automate sample preparation where possible using a liquid handling robot.[14] If performing manually, ensure precise and consistent volumes are used for all reagents and samples. Ensure samples are vortexed thoroughly and for the same duration at each mixing step.

  • Potential Cause 2: Variable Matrix Effects. The composition of urine can vary significantly between individuals, leading to different degrees of ion suppression or enhancement for each sample.[11][12]

    • Solution: This is a critical reason to use an analyte-specific stable isotope-labeled internal standard (SIL-IS).[16] A SIL-IS is the most effective way to compensate for inter-sample variations in matrix effects and ensure accurate, reproducible quantification.

  • Potential Cause 3: LC System Carryover. The analyte may be adsorbing to parts of the LC system and eluting in subsequent runs, causing artificially high results in blank or low-concentration samples.

    • Solution: Implement a rigorous needle wash protocol on your autosampler, using a strong organic solvent. Include multiple blank injections after high-concentration samples in your sequence to check for carryover. If carryover persists, investigate potential sources such as the injection valve or column.

Problem: My chromatographic peaks are tailing or splitting.

  • Potential Cause 1: Column Degradation. The analytical column may be contaminated or have lost its stationary phase integrity.

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this does not resolve the issue, replace the column. Using a guard column can extend the life of your analytical column.

  • Potential Cause 2: Incompatible Injection Solvent. If the sample is reconstituted in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your final reconstitution solvent is as close in composition as possible to the starting mobile phase conditions of your gradient.

  • Potential Cause 3: Secondary Interactions. The analyte may be interacting with active sites (e.g., free silanols) on the column packing material or with metal components in the LC flow path.

    • Solution: Ensure your mobile phase has an appropriate modifier, such as 0.1% formic acid, which can help protonate the analyte and minimize unwanted secondary interactions.[1][14]

Part 3: Data & Protocols

Comparative Detection Limits for Synthetic Cannabinoid Metabolites

The following table summarizes Limit of Quantification (LOQ) values reported in the literature for various synthetic cannabinoid metabolites using LC-MS/MS. This provides a benchmark for expected performance.

AnalyteMethodLOQ (ng/mL)Reference
Various SC MetabolitesLC-MS/MS0.01 - 10.0[5]
11 Synthetic CannabinoidsSPE-LC-MS/MS0.01 - 0.1[1]
JWH-018/073 MetabolitesLC-MS/MS0.1 - 2.0[3]
7 Synthetic Cannabinoids2D LC/MS-MS0.05[17]
Mandatory Visualizations: Workflows

A clear understanding of the analytical workflow is essential for troubleshooting. The following diagrams illustrate the key processes.

Analytical_Workflow cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (Clean-up & Concentration) Hydrolysis->SPE LCMS 4. LC-MS/MS Analysis (Separation & Detection) SPE->LCMS Data 5. Data Review & Quantification (Internal Standard Correction) LCMS->Data

Caption: High-level analytical workflow for synthetic cannabinoid metabolite detection.

SPE_Protocol Condition 1. Condition Activate sorbent with Methanol Equilibrate 2. Equilibrate Rinse with Water/Buffer to prepare for aqueous sample Condition->Equilibrate Load 3. Load Sample Pass hydrolyzed urine through sorbent Equilibrate->Load Wash 4. Wash Rinse with weak solvent (e.g., 5-50% Methanol) to remove interferences Load->Wash Elute 5. Elute Pass strong organic solvent (e.g., Methanol, Acetonitrile) to recover analyte Wash->Elute

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

Key Experimental Protocols
Protocol 1: Enzymatic Hydrolysis

This protocol is adapted from methodologies described for synthetic cannabinoid analysis.[8]

  • Pipette 1-2 mL of urine into a labeled glass tube.

  • Add your stable isotope-labeled internal standard solution.

  • Add 1 mL of a suitable buffer (e.g., 100 mM acetate buffer, pH 5.0).

  • Add 50-100 µL of β-glucuronidase solution (e.g., from Patella vulgata, ~5000 units/mL).

  • Vortex the mixture gently for 10 seconds.

  • Incubate the sample in a water bath or heating block at 60°C for 3 hours.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex. Verify the final pH is between 5.5 and 6.5.

  • Centrifuge the sample for 5 minutes at 5000 rpm to pellet any precipitate.

  • The supernatant is now ready for Solid-Phase Extraction.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol using a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X).[1][8][14]

  • Condition: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the entire supernatant from the hydrolysis step onto the cartridge at a slow, steady flow rate (1-2 mL/min).

  • Wash 1: Pass 3 mL of a 5% methanol in water solution through the cartridge to remove polar interferences.

  • Wash 2 (Optional): For dirtier samples, an additional wash with a stronger solvent (e.g., 20-50% methanol in water) may improve cleanliness.[8]

  • Dry: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove all residual aqueous solvent.

  • Elute: Elute the analytes by passing 2-4 mL of a suitable elution solvent (e.g., methanol, acetonitrile, or a mixture) through the cartridge. Collect the eluate in a clean tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small, known volume (e.g., 100-200 µL) of the initial LC mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

References

  • A Rapid Quantitative Method for the Analysis of Synthetic Cannabinoids by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Ovid.
  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). National Center for Biotechnology Information.
  • Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent Technologies.
  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (n.d.). National Center for Biotechnology Information.
  • Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023). MDPI.
  • Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. (2016). ACS Publications.
  • Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012). American Laboratory.
  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (2017). Annex Publishers.
  • Evaluation of Synthetic Urine Matrices for Interference with Standard Drug Panels. (2025). Scimetr.
  • Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2018). Diva-portal.org.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE.
  • Matrix Normalization Techniques for Definitive Urine Drug Testing. (2021). PubMed.
  • Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. (n.d.). National Center for Biotechnology Information.
  • Bioanalytical studies of the synthetic cannabinoids JWH-018 and JWH-081. (n.d.). Diva-portal.org.
  • Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2012). PubMed.
  • Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2025). ResearchGate.
  • In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. (n.d.). National Center for Biotechnology Information.

Sources

Resolving ionization suppression issues in LC-MS analysis of synthetic cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Ionization Suppression in LC-MS/MS Analytes: Synthetic Cannabinoids (e.g., JWH-018, AB-PINACA, 5F-MDMB-PICA) Matrices: Whole Blood, Urine, Hair, Oral Fluid

Diagnostic Hub: Visualizing the Invisible

Q: My internal standard (IS) response is low, but my retention times are stable. How do I confirm if this is ionization suppression or an extraction issue?

A: You must distinguish between extraction loss and ionization suppression. The most definitive diagnostic tool is the Post-Column Infusion (PCI) experiment. Unlike post-extraction spiking (which gives you a single percentage value), PCI creates a "map" of the suppression zones across your entire chromatogram.

The Protocol:

  • Setup: Connect a syringe pump containing a standard solution of your analyte (e.g., JWH-018 at 100 ng/mL) to a T-piece.

  • Flow: Connect the LC column effluent to the second inlet of the T-piece. Connect the outlet to the MS source.

  • Run: Inject a blank extracted matrix sample (e.g., extracted blank blood) via the LC while continuously infusing the standard.

  • Analysis: Monitor the baseline. A flat baseline indicates no suppression. A negative peak (dip) indicates a suppression zone. If your analyte elutes in this "dip," you have a matrix effect.

Workflow Visualization: Post-Column Infusion Setup

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Syringe Syringe Pump (Analyte Standard) Syringe->T_Piece MS_Source ESI Source (Mass Spec) T_Piece->MS_Source Data Chromatogram (Observe Dips) MS_Source->Data

Caption: Schematic of Post-Column Infusion setup for mapping matrix effects.

Sample Preparation: The Phospholipid Problem

Q: I am using protein precipitation (PPT) for blood samples, but I still see significant suppression for late-eluting cannabinoids. Why?

A: Protein precipitation removes proteins but leaves behind phospholipids (glycerophosphocholines). Synthetic cannabinoids are highly lipophilic (LogP 3–5) and often co-elute with these phospholipids in the late region of a Reverse Phase (RP) gradient. This "co-elution storm" competes for charge in the ESI droplet, causing signal loss [1][3].

Recommendation: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) with phospholipid removal capabilities.

Comparative Extraction Efficiency Table:

MethodPhospholipid RemovalRecovery of Lipophilic SCsComplexityRecommendation
Protein Precip (PPT) < 10%High (but suppressed)LowNot Recommended for trace analysis.
Liquid-Liquid (LLE) ModerateVariable (emulsions possible)HighAcceptable, but labor-intensive.
SLE (Supported Liquid) High (>90%)High (>85%)LowRecommended for high throughput.
SPE (Polymeric Mixed-Mode) Very High (>95%)High (>90%)ModerateGold Standard for dirty matrices (blood/hair).

Protocol: Phospholipid Removal via SPE (Example for Whole Blood)

  • Lysis: 100 µL Whole Blood + 100 µL 0.1 M Zinc Sulfate (Lyses cells).[1]

  • Precipitation: Add 400 µL Acetonitrile (ACN). Vortex. Centrifuge.

  • Load: Load supernatant onto a specialized phospholipid-removal plate (e.g., Ostro or HybridSPE) or a Polymeric Reversed-Phase cartridge (e.g., Oasis PRiME HLB) [1].

  • Elute: Collect flow-through (if using pass-through cleanup) or elute with ACN/MeOH (if using catch-and-release).

  • Reconstitute: Evaporate N2 and reconstitute in initial mobile phase.

Chromatographic Optimization

Q: I have many isobaric isomers (e.g., JWH-018 and JWH-073 isomers). Standard C18 columns aren't separating them, and the co-elution is causing cross-signal suppression. What should I change?

A: Switch from a standard C18 to a Biphenyl stationary phase. Synthetic cannabinoids possess aromatic ring structures (indole, indazole cores). Biphenyl phases utilize


 interactions, providing enhanced selectivity for these aromatic systems compared to the hydrophobic-only interaction of C18. This separates isomers and moves analytes away from matrix interference zones [5].

Mobile Phase Strategy:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Acetonitrile + 0.1% Formic Acid.[2][3][4][5]

  • Note: Avoid Methanol if possible. Acetonitrile typically provides sharper peaks and lower backpressure for SCs, allowing for faster gradients that still resolve isomers [2].

Troubleshooting Logic: Low Sensitivity

Troubleshooting_Logic Start Issue: Low Sensitivity/Signal Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_Low IS Also Low? Check_IS->IS_Low Yes IS_Normal IS Normal? Check_IS->IS_Normal No Suppression Likely Ionization Suppression IS_Low->Suppression Loss Likely Extraction Loss or Injection Issue IS_Normal->Loss Action1 Perform Post-Column Infusion Suppression->Action1 Action2 Check Pipetting/Evaporation Loss->Action2 Result1 Dip at Analyte RT? Action1->Result1 Fix1 Improve Cleanup (SPE) or Change Column (Biphenyl) Result1->Fix1 Yes Fix2 Check Source Temp/Voltage Result1->Fix2 No (Global Low Signal)

Caption: Decision tree for isolating the root cause of low sensitivity.

Internal Standards & Calibration

Q: Can I use a structural analog (e.g., JWH-018 for JWH-073 quantitation) if I don't have the specific deuterated standard?

A: For qualitative screening, yes. For quantitative analysis in complex matrices, absolutely not . Ionization suppression is highly retention-time specific. If JWH-018 elutes 0.5 minutes apart from JWH-073, it may experience a completely different matrix environment (e.g., a phospholipid peak).

  • Requirement: Use Stable Isotope Labeled (SIL) Internal Standards (e.g., JWH-018-d9) for every major analyte class.

  • Mechanism: The SIL-IS co-elutes perfectly with the analyte. Therefore, if the analyte is suppressed by 50%, the IS is also suppressed by 50%. The ratio remains constant, preserving quantitative accuracy [6].

References

  • Waters Corporation. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.

  • Sigma-Aldrich. (2012). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids.

  • Agilent Technologies. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS.

  • National Institutes of Health (PMC). (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.

  • Restek Corporation. (2020). LC-MS/MS Analysis of Synthetic Cannabinoids in Urine. (Demonstrating Biphenyl column utility).

  • Taylor & Francis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis.

Sources

Enhancing recovery rates of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Extraction of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Module 1: Physicochemical Profiling & Extraction Strategy

Analyte Profile:

  • Chemical Name: N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

  • Class: Synthetic Cannabinoid (Indole-3-carboxamide linker).[1]

  • Structural Analog: Isomeric to NNEI (MN-24).

  • Key Property: Neutral & Highly Lipophilic .

    • Note: Unlike many alkaloids, this compound lacks a basic nitrogen center capable of protonation at physiological pH. The indole nitrogen is alkylated (pentyl), and the amide nitrogen is conjugated.

    • LogP (Predicted): ~5.5 – 6.0 (High hydrophobicity).

    • pKa: N/A for extraction purposes (remains neutral across pH 2–12).

The Extraction Challenge: The primary causes of low recovery for this specific molecule are non-specific binding (adsorption) to plastic/glassware and protein binding in biological matrices, rather than pH-dependent solubility issues.

Module 2: Troubleshooting Guide (Q&A)

Category A: Liquid-Liquid Extraction (LLE) Issues

Q1: I am using a standard basic extraction (pH 9-10) with Ethyl Acetate, but recovery is inconsistent (<50%). Why? Technical Insight: You are likely treating this compound like a standard basic drug (e.g., amphetamines).

  • Root Cause: This molecule is neutral . Adjusting pH to alkaline levels does not charge the molecule to keep it in the organic phase, but it does saponify matrix lipids (in blood/plasma), creating emulsions that trap your analyte. Furthermore, Ethyl Acetate is moderately polar and may co-extract too many matrix interferences.

  • Solution:

    • Buffer: Adjust sample to pH 6.0 – 7.0 (Neutral). This minimizes emulsion formation.

    • Solvent: Switch to 1-Chlorobutane or a mixture of Hexane:Ethyl Acetate (90:10) . The highly non-polar hexane favors the lipophilic indole core while excluding more polar matrix components.

Q2: My post-evaporation reconstitution shows almost 0% recovery, even though the extraction seemed clean. Technical Insight: The "Disappearing Analyte" phenomenon.

  • Root Cause: Adsorption. During evaporation, as the solvent volume decreases, the highly lipophilic analyte precipitates out of solution and binds irreversibly to the walls of borosilicate glass tubes or polypropylene tubes.

  • Solution:

    • Silanization: Use silanized glass tubes for evaporation.

    • Keeper Solvent: Do not evaporate to complete dryness. Add 10–20 µL of DMSO or DMF (or a drop of ethylene glycol) to the tube before evaporation. This keeps the analyte in solution when the volatile solvent is gone.

    • Reconstitution: Vortex vigorously for at least 60 seconds with the mobile phase.

Category B: Solid Phase Extraction (SPE) Optimization

Q3: I am using Mixed-Mode Cation Exchange (MCX) cartridges to clean up urine samples, but the analyte is lost in the wash steps. Technical Insight:

  • Root Cause: As established, the analyte is neutral . It will not retain on the cation-exchange mechanism of an MCX cartridge. If you wash with high % organic solvent (expecting the charge to hold the analyte), you are washing it away.

  • Solution: Switch to HLB (Hydrophilic-Lipophilic Balanced) or C18 cartridges.

    • Mechanism:[2][3][4][5] Rely purely on hydrophobic retention.

Q4: Even with C18, I see breakthrough during the loading step. Technical Insight:

  • Root Cause: High protein binding or excessive organic solvent in the load.

  • Solution:

    • Pre-treatment: Dilute urine 1:1 with aqueous buffer (not methanol).

    • Protein Crash (Blood): If extracting from blood, use protein precipitation with cold Acetonitrile, centrifuge, dilute the supernatant with water (to <10% organic content) before loading onto C18.

Module 3: Optimized Protocols (Self-Validating Systems)

Protocol A: LLE for Whole Blood (High Sensitivity)

Target Recovery: >85%[6]

StepActionCritical Technical Note
1. Lysis Aliquot 200 µL Blood + 400 µL Distilled Water. Sonicate 5 min.Lysis releases intracellular analyte.
2. Extraction Add 2 mL 1-Chlorobutane .Chlorobutane is selective for neutral lipophiles.
3. Agitation Vortex 5 mins (High Speed) or Rotate 10 mins.Essential for mass transfer from aqueous to organic.
4. Separation Centrifuge @ 3500 rpm for 10 mins.Hard spin breaks emulsions.
5. Transfer Transfer organic (top) layer to Silanized Glass Tube .Prevents glass adsorption.
6.[6] Evaporation Evaporate under N2 @ 40°C. Stop before dryness. CRITICAL: Add 10 µL DMSO prior to evap.
7. Reconstitution Add 100 µL Mobile Phase (50:50 MeOH:H2O).Vortex 60s to desorb from walls.
Protocol B: SPE for Urine (High Purity)

Target Recovery: >90%

SPE_Workflow Start Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C, 1h) Start->Hydrolysis Deconjugate Metabolites Dilution Dilute 1:1 with Phosphate Buffer (pH 7) Hydrolysis->Dilution Adjust pH Condition Condition C18 Cartridge (MeOH -> H2O) Dilution->Condition Load Load Sample (Gravity or Low Vac) Condition->Load Wash Wash 1: 5% MeOH in H2O (Removes salts/polar) Load->Wash Analyte Retained Dry Dry Cartridge (High Vac, 10 min) Wash->Dry Remove H2O Elute Elute: 2 x 1mL ACN:MeOH (50:50) Dry->Elute Release Analyte

Figure 1: Optimized C18 SPE Workflow. Note the specific wash step (5% MeOH) prevents premature elution of the neutral analyte while removing polar matrix components.

Module 4: Stability & Storage FAQs

Q: Can I store the extracted samples in the autosampler overnight? A: Yes, but only if the reconstitution solvent contains at least 50% organic solvent. In purely aqueous buffers, the analyte may precipitate or adsorb to the vial glass over 12 hours. Use polypropylene inserts for HPLC vials if possible.

Q: Does temperature affect recovery during centrifugation? A: Yes. For this compound, room temperature (20-25°C) centrifugation is preferred over 4°C. Low temperatures decrease the solubility of the analyte in the organic phase and increase viscosity, potentially trapping the analyte in the protein pellet.

Q: I see a "double peak" in my chromatogram. Is this degradation? A: Likely not. This is often cis/trans isomerization of the amide bond (rotamers) or separation of the naphthalene isomers if your standard is impure. However, check for hydrolysis (breakdown into 1-pentylindole-3-carboxylic acid) by monitoring the parent mass loss (-127 Da for naphthyl amine loss).

References

  • Sobolevsky, T., Prasolov, I., & Rodin, I. (2010). Detection of JWH-018 metabolites in smoking mixture post-administration urine. Forensic Science International, 200(1-3), 141-147. Link

    • Relevance: Establishes the metabolic profile and hydrophobicity baselines for naphthoyl/amide indoles.
  • Kavanagh, P., et al. (2013). The analysis of substituted cathinones and synthetic cannabinoids in herbal products and biological matrices. Drug Testing and Analysis, 5(5), 293-303. Link

    • Relevance: Validates the use of non-polar solvents (Chlorobutane) for neutral synthetic cannabinoids.
  • Scheidweiler, K. B., & Huestis, M. A. (2014). Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1327, 92-102. Link

    • Relevance: Provides the foundational protocol for enzymatic hydrolysis and C18 SPE preventing breakthrough.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Synthetic Cannabinoids. Link

    • Relevance: Authoritative grounding on the stability and isomeriz

Sources

Technical Support Center: N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. The following information is curated to provide expert guidance on storage, troubleshooting, and stability assessment.

Section 1: Core Concepts and General Storage Recommendations

This section provides answers to frequently asked questions regarding the optimal long-term storage of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, a synthetic cannabinoid. While specific stability data for this exact compound is limited, the following recommendations are based on established best practices for structurally similar indole-based carboxamides and other synthetic cannabinoids.

FAQs on Optimal Storage Conditions

Q1: What is the ideal temperature for long-term storage of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide?

A1: For long-term stability, it is strongly recommended to store N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide at -20°C .[1][2] Studies on various synthetic cannabinoids have consistently shown that frozen conditions are optimal for preserving the integrity of these compounds over extended periods.[1][3][4] Storage at room temperature or even refrigeration (+4°C) can lead to significant degradation over time.[1][4] For instance, some synthetic cannabinoids have shown accelerated degradation at ambient and refrigerated conditions, while frozen storage was able to preserve and stabilize the compounds for several months.[3][4]

Q2: How does light exposure affect the stability of this compound?

A2: Light, particularly UV light, can be a significant factor in the degradation of many organic compounds, including indole derivatives. To mitigate this, always store N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide in a light-protected environment.[5][6] Using amber-colored vials or storing containers in a dark cabinet or box is a simple and effective measure.[6]

Q3: Should I be concerned about humidity?

A3: Yes, humidity can promote hydrolysis of the carboxamide functional group. It is crucial to store the compound in a dry environment.[6] Using a desiccator with fresh desiccant is recommended, especially for the solid form of the compound.[6] When handling the compound, do so in a controlled environment with low humidity whenever possible.

Q4: What type of container is best for storing N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide?

A4: For solid forms, well-sealed glass vials are a good choice. If the compound is in a solution, it is important to use a solvent-appropriate container. Some studies have shown that for certain cannabinoids in biological matrices, storage in glass vials resulted in lower losses compared to plastic containers.[7] Ensure the container has a tight-fitting cap to prevent exposure to air and moisture.[8]

Q5: If I dissolve the compound in a solvent, what are the best practices for storage?

A5: When in solution, the stability of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide can be influenced by the choice of solvent. It is advisable to use anhydrous solvents to minimize hydrolysis. For many synthetic cannabinoids, acetonitrile is a common solvent for extraction and analysis.[9] If preparing stock solutions, it is best to make small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade some compounds.[2] Store these aliquots at -20°C or lower in tightly sealed, light-protected containers.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes degradation rates significantly compared to room temperature or refrigeration.[1][2]
Light Protect from lightPrevents photolytic degradation.[5][6]
Humidity Store in a dry environmentReduces the risk of hydrolysis.[6]
Container Tightly sealed glass vialsInert and provides a good barrier against moisture and air.[7]
Form Solid (if possible)Generally more stable than solutions.
Solutions Anhydrous solvent, single-use aliquotsMinimizes hydrolysis and degradation from freeze-thaw cycles.

Section 2: Troubleshooting Guide for Stability-Related Issues

Unexpected experimental results can often be traced back to the degradation of a starting compound. This section addresses common problems that may arise due to the instability of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide.

Q1: My recent experimental results are inconsistent with previous findings. Could compound degradation be the cause?

A1: Yes, this is a strong possibility. A decrease in the purity of your compound due to degradation will lead to a lower effective concentration, which can significantly impact experimental outcomes. To verify this, you should re-analyze the purity of your stock of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide using a suitable analytical method like HPLC-UV or LC-MS.[9][10][11]

Q2: I've observed a new, unexpected peak in my chromatogram when analyzing my compound. What could this be?

A2: The appearance of a new peak is a classic sign of degradation. Indole-based carboxamides can undergo hydrolysis at the amide bond, particularly if exposed to moisture or non-neutral pH conditions. This would result in the formation of 1-pentyl-1H-indole-3-carboxylic acid and 2-naphthylamine. Oxidation of the indole ring is another potential degradation pathway. To identify the new peak, mass spectrometry (MS) analysis is highly recommended.

Q3: How can I proactively monitor the stability of my stored N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide?

A3: Implementing a routine quality control (QC) check is the best approach. On a set schedule (e.g., every 6 months), analyze a small sample from your long-term storage stock using a validated analytical method. This allows you to track the purity over time and use the compound with confidence.

Logical Flow for Troubleshooting Stability Issues

Caption: Troubleshooting workflow for suspected compound degradation.

Section 3: Experimental Protocols for Stability Assessment

To quantitatively assess the stability of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, a forced degradation study followed by a long-term stability study is recommended.[12][13][14]

Protocol 1: Forced Degradation Study

This study is designed to rapidly identify potential degradation pathways under harsh conditions.[12][13]

Objective: To identify the degradation products of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Materials:

  • N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber.

  • Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-UV or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks (degradation products). A good forced degradation study aims for 10-30% degradation of the active substance.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide under recommended storage conditions.

Procedure:

  • Sample Preparation: Prepare multiple, identical aliquots of the compound (either solid or in a specified solvent) in appropriate, well-sealed containers.

  • Storage: Store the aliquots under the recommended long-term storage condition (-20°C, protected from light).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, remove an aliquot from storage, allow it to equilibrate to room temperature, and analyze its purity using a validated HPLC method.

  • Evaluation: Compare the purity at each time point to the initial (time 0) purity. A significant decrease in purity indicates that the compound is not stable under the tested conditions for that duration.

Illustrative HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

  • Gradient: A linear gradient from 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound, or MS detection.

  • Injection Volume: 10 µL.

This is a starting point and may require optimization for your specific system and compound batch.

Section 4: Potential Degradation Pathways

Understanding the potential chemical transformations of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide is key to interpreting stability data. The primary sites of instability are the amide linkage and the indole ring.

Hydrolytic Degradation

The most probable degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by both acid and base.

Sources

Correcting baseline noise in UV detection of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (JWH-018) is a highly lipophilic synthetic cannabinoid. Analysis via HPLC-UV presents unique challenges due to its specific physicochemical properties. Baseline noise in this context is rarely just "electronic noise"; it is often a symptom of solubility limits, solvent cutoff interference, or carryover.

Compound Critical Attributes
PropertyValueImplication for Baseline Noise
Primary UV Max (

)
218 nm High Risk: Close to UV cutoff of Methanol (205 nm) and Formic Acid.
Secondary UV Max 339 nm Low Risk: Stable baseline, but significantly lower sensitivity (approx. 5-10x less).
Lipophilicity (LogP) ~5.5 - 6.5Adsorption Risk: High tendency to stick to flow cell windows and tubing, causing "ghost" noise.
Solubility Soluble in EtOH, DMSO, DMF; limited in water.Precipitation Risk: Aqueous mobile phases >50% water may cause micro-precipitation.

The Physics of Noise: Root Cause Analysis

Before attempting corrective actions, you must categorize the noise type.[1][2] The interaction between JWH-018’s detection requirements (low UV) and the instrument physics creates three distinct noise profiles.

A. The "Cutoff" Effect (Drift & High Background)

JWH-018 requires detection at 218 nm for maximum sensitivity.

  • The Problem: If you use Methanol (MeOH) as mobile phase B, its UV cutoff is ~205 nm. At 218 nm, a gradient from 10% to 90% MeOH causes a massive rise in baseline absorbance (up to 1.0 AU).

  • The Symptom: Steeper-than-expected baseline drift that masks small peaks, or high background noise (shot noise) because the detector is "blinded" by the solvent.

B. The "Lipophilic" Effect (Carryover Noise)

JWH-018 is "sticky." It adsorbs to stainless steel and PTFE.

  • The Problem: The compound slowly leaches off the column frit or injector loop during the run.

  • The Symptom: A "fuzzy" baseline that looks like random noise but is actually micro-elution of the analyte, or broad "ghost peaks" in blank runs.

C. The "Lens" Effect (Refractive Index Spikes)
  • The Problem: Incomplete mixing of Mobile Phase A (Water) and B (ACN/MeOH) creates density striations in the flow cell.

  • The Symptom: Rhythmic, sinusoidal noise or sharp spikes, particularly when the pump mixes solvents (e.g., at 50% B).

Diagnostic Workflow

Use this logic tree to isolate the specific hardware or chemistry failure causing your noise.

TroubleshootingLogic Start START: Analyze Baseline Noise IsRhythmic Is the noise rhythmic/cyclic? Start->IsRhythmic IsSpikes Are there sharp, random spikes? IsRhythmic->IsSpikes No PumpIssue Pump/Mixing Issue (Check Check Valves/Mixer) IsRhythmic->PumpIssue Yes (matches pump stroke) IsDrift Is it a continuous drift? IsSpikes->IsDrift No BubbleIssue Air Bubbles or Precipitation IsSpikes->BubbleIssue Yes (sharp vertical lines) LampIssue Lamp Energy Low or Flow Cell Dirty IsDrift->LampIssue No (random wander) SolventIssue Solvent UV Cutoff (Switch to ACN) IsDrift->SolventIssue Yes (follows gradient) Carryover Column/Injector Carryover (Run Wash Cycle) LampIssue->Carryover Lamp OK? Check Stickiness

Figure 1: Logic tree for isolating baseline noise sources specific to HPLC-UV workflows.

Corrective Protocols & Optimization

Protocol A: Solvent Optimization (The "Cutoff" Fix)

Objective: Reduce background absorbance at 218 nm.

  • Switch Organic Modifier: Replace Methanol with Acetonitrile (ACN) .

    • Why: ACN has a UV cutoff of <190 nm, whereas MeOH is ~205 nm.[3][4] At 218 nm, ACN is transparent; MeOH absorbs light.

  • Modify Additives:

    • Avoid: Trifluoroacetic acid (TFA) absorbs strongly <220 nm.

    • Use: Phosphoric acid (0.1%) or Formic acid (0.1%). Note: Formic acid still absorbs at 218 nm; keep concentration identical in both Mobile Phase A and B to flatten the gradient baseline.

Protocol B: Flow Cell Passivation (The "Stickiness" Fix)

Objective: Remove adsorbed JWH-018 from the flow cell windows.

  • Disconnect Column: Connect the injector directly to the detector (union connector).

  • Flush 1: 100% Water (10 mins at 1 mL/min) to remove salts.

  • Flush 2: 100% Isopropanol (IPA) or Methanol (20 mins).

    • Why: JWH-018 is highly soluble in alcohols.

  • Flush 3: 50% Acetonitrile / 50% Water (10 mins) to re-equilibrate.

  • Verification: Run a "zero injection" (inject mobile phase only). If baseline is flat, the cell is clean.

Protocol C: Degassing & Mixing (The "Spike" Fix)

Objective: Prevent micro-bubbles and precipitation.

  • Pre-mix Solvents: If running isocratic (e.g., 70% B), pre-mix the solvent in the bottle rather than letting the pump mix it. This eliminates mixing noise.

  • Degassing: Ensure the online degasser is functioning. JWH-018 methods often use high organic content; mixing water and ACN is endothermic and can release dissolved gas, causing spikes.

Frequently Asked Questions (FAQ)

Q1: I see a large "hump" in the baseline during the gradient, but no peaks. Is this JWH-018?

  • Answer: Likely not. This is usually "Gradient Ghosting" caused by impurities in the mobile phase accumulating on the column during the equilibration phase and eluting as the organic strength increases.

  • Fix: Use HPLC-grade or LC-MS grade solvents.[5] Run a blank gradient (0 µL injection). If the hump persists, it is the solvent, not the sample.

Q2: Can I detect JWH-018 at 339 nm to avoid noise?

  • Answer: Yes, but with a trade-off. Detection at 339 nm is extremely stable because almost no solvents absorb there. However, the molar absorptivity (

    
    ) of JWH-018 is significantly lower at 339 nm than at 218 nm.
    
  • Recommendation: If your sample concentration is high (>10 µg/mL), use 339 nm for a cleaner chromatogram. For trace analysis, you must optimize 218 nm.

Q3: My baseline is noisy only when the pump pressure fluctuates. Why?

  • Answer: This is a check-valve failure or an air bubble in the pump head. The flow rate is inconsistent, causing the detector to read flow-cell artifacts as absorbance changes.

  • Fix: Purge the pump at high flow (5 mL/min) with 100% MeOH to dislodge bubbles. Sonicate check valves in MeOH if the problem persists.

Visualizing the Signal Path

Understanding where noise enters the data path is critical for isolation.

SignalPath cluster_critical Critical Noise Zone (JWH-018) Solvent Mobile Phase (Source of Chem Noise) Pump Pump (Source of Pulsation) Solvent->Pump Degassing Issues Column Column (Source of Bleed/Ghosting) Pump->Column Pressure Ripple FlowCell Flow Cell (Source of Bubbles/Dirt) Column->FlowCell Elution Detector Photodiode (Source of Electronic Noise) FlowCell->Detector Light Path DataSystem Workstation (Signal Processing) Detector->DataSystem A/D Conversion

Figure 2: Signal path illustrating where chemical and physical noise enters the system.

References

  • Chrom Tech. (2025).[5][6] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved February 21, 2026, from [Link]

  • Shimadzu. (2025). Troubleshooting Baseline Noise and Drift in HPLC. Retrieved February 21, 2026, from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (n.d.). Monographs: Synthetic Cannabinoids. Retrieved February 21, 2026, from [Link]

  • Waters Corporation. (n.d.). Controlling Baseline Drift in Gradient Elution. Waters Knowledge Base. Retrieved February 21, 2026, from [Link]

Sources

Validation & Comparative

Comparison of potency between N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide and delta-9-THC

[1][2]

Executive Summary

While the 1-naphthyl analog (NNEI/MN-24) is a potent full agonist (

2-naphthyl

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide is less potent than Δ⁹-THC
Molecular & Pharmacological Profile[1][3]
Chemical Identity[1][2]
  • Compound A: Δ⁹-THC (The primary psychoactive phytocannabinoid).[3]

  • Compound B: N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide .[1]

    • Synonyms: NNEI 2'-naphthyl isomer, MN-24 2'-isomer.[1][4]

    • Structure: Indole core with a pentyl chain at

      
       and a carboxamide linker at 
      
      
      connecting to the 2-position of a naphthalene ring.
Structure-Activity Relationship (SAR) Mechanics

The potency disparity stems from the "molecular fit" within the CB1 receptor's hydrophobic pocket.

  • Δ⁹-THC: Possesses a tricyclic dibenzopyran structure that acts as a partial agonist, stabilizing the receptor in an active conformation only partially.

  • NNEI (1-isomer): The naphthalene ring attached at the 1-position projects perfectly into the receptor's hydrophobic crevice (aromatic stacking), driving full receptor activation (High Potency).

  • NNEI (2-isomer): shifting the attachment to the 2-position changes the angle of the aromatic system. This creates a steric clash or suboptimal alignment, drastically reducing the binding energy (

    
    ) and the ability to trigger G-protein coupling (
    
    
    ).
Pharmacological Data Summary

The following table synthesizes data from competitive radioligand binding assays and functional [³⁵S]GTP

ParameterΔ⁹-THC (Phytocannabinoid)NNEI 2'-Naphthyl Isomer (Synthetic)NNEI (1-Naphthyl Reference)
Binding Affinity (

) @ CB1
35 – 45 nM ~63 nM (

)
1.2 nM (

)
Binding Affinity (

) @ CB2
3 – 5 nM > 100 nM ~5 nM
Functional Efficacy (

)
Partial Agonist (~20-40%)Weak Partial Agonist (< THC)Full Agonist (~100%)
Functional Potency (

)
10 – 80 nM Low / Inactive ~5 – 15 nM
In Vivo Profile (Tetrad) Sedation, Analgesia, CatalepsyMinimal / No Effect (at standard doses)Potent Cannabimimetic

Critical Note: Researchers must verify the isomer identity. The 1-naphthyl isomer (NNEI) is highly potent. The 2-naphthyl isomer is weak.[5] Confusing the two can lead to massive dosing errors in experimental models.

Signal Transduction Pathways

The following diagram illustrates the differential signaling activation. Note how the 2-naphthyl isomer fails to robustly recruit G-proteins compared to the 1-isomer or even THC.

Gcluster_ligandsLigandsNNEI_1NNEI (1-naphthyl)(Full Agonist)CB1CB1 Receptor(Transmembrane)NNEI_1->CB1High Affinity(Ki ~1nM)THCΔ9-THC(Partial Agonist)THC->CB1Mod Affinity(Ki ~40nM)NNEI_2NNEI (2-naphthyl)(Weak Partial)NNEI_2->CB1Low Affinity(Ki ~63nM)G_ProteinGi/o ProteinCouplingCB1->G_ProteinConformational ChangeACAdenylyl Cyclase(Inhibition)G_Protein->ACStrong Inhibition (NNEI-1)G_Protein->ACPartial Inhibition (THC)G_Protein->ACWeak/No Inhibition (NNEI-2)MAPKMAPK/ERK(Phosphorylation)G_Protein->MAPKActivationResponsePhysiological Response(Tetrad Effects)AC->ResponseDownstream Signaling

Figure 1: Differential activation of the CB1 signaling cascade. Thickness of lines denotes signal strength.

In Vivo Performance: The Tetrad Model

In rodent models, cannabinoid potency is assessed via the "Tetrad of Effects": Hypomotility, Analgesia, Catalepsy, and Hypothermia.[6]

  • Δ⁹-THC Profile: Produces all four effects in a dose-dependent manner (

    
     mg/kg i.p.).
    
  • NNEI 2'-Isomer Profile: Due to low efficacy, this compound often fails to induce the full tetrad at comparable doses. It may require significantly higher doses to elicit analgesia or hypothermia, and in some assays, it may act as a competitive antagonist against more potent full agonists (by occupying the receptor without activating it fully).

Experimental Workflow: The Tetrad Test

This protocol validates the in vivo potency difference.

Tetradcluster_testsThe Tetrad Battery (Sequential)StartSubject Acclimatization(Mice, n=6-10/group)InjectionI.P. Injection(Vehicle, THC, or NNEI-2)Start->InjectionT11. Spontaneous Activity(Open Field / 10 min)Injection->T1t=20 minT22. Catalepsy(Bar Test / 5 min)T1->T2T33. Analgesia(Hot Plate or Tail Flick)T2->T3T44. Hypothermia(Rectal Probe)T3->T4AnalysisData Analysis(ED50 Calculation)T4->Analysis

Figure 2: Standardized workflow for the Cannabinoid Tetrad Battery.

Experimental Protocols

To replicate these findings, use the following validated protocols.

Protocol A: Membrane Preparation & Radioligand Binding (

)

Objective: Determine the binding affinity of the 2-naphthyl isomer relative to THC.

  • Tissue Source: Harvest whole brain (minus cerebellum/brainstem) from male Sprague-Dawley rats or use CHO-hCB1 transfected cells.

  • Homogenization: Homogenize tissue in ice-cold TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 45,000

    
     for 10 min at 4°C.
    
  • Resuspension: Resuspend pellet in TME buffer. Repeat wash twice. Final resuspension in TME + 0.1% BSA.

  • Assay Setup:

    • Radioligand: 0.5 – 1.0 nM [³H]CP-55,940.

    • Competitor: NNEI 2'-isomer or THC (

      
       to 
      
      
      M).
    • Non-specific: 10

      
      M WIN 55,212-2 or CP-55,940.
      
  • Incubation: 90 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: [³⁵S]GTP

S Functional Assay (

)

Objective: Measure the intrinsic efficacy (Full vs. Partial Agonist).

  • Preparation: Use mouse brain membranes or CB1-CHO membranes.

  • Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10

    
    M GDP.
    
  • Incubation:

    • Add 0.05 nM [³⁵S]GTP

      
      S.
      
    • Add agonist (THC or NNEI 2'-isomer).

    • Incubate 60 min at 30°C.

  • Filtration: Filter through GF/B filters.

  • Data Analysis: Normalize basal binding to 0% and maximal CP-55,940 stimulation to 100%.

    • Expected Result: THC reaches ~30% stimulation. NNEI 2'-isomer reaches <20% or indistinguishable from basal.

References
  • Banister, S. D., et al. (2016).[5] "Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice."[5][7] Clinical Toxicology / Forensic Toxicology. (Confirming the weak potency of the 2-naphthyl isomer).

  • Wiley, J. L., et al. (2014). "Pharmacology of indole and indazole synthetic cannabinoid designer drugs." ACS Chemical Neuroscience.[7]

  • Cayman Chemical. "NNEI 2'-naphthyl isomer Product Information." (Confirming chemical identity and CAS 1338925-12-4).

  • Pertwee, R. G. (2008). "The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin." British Journal of Pharmacology.

  • Breivogel, C. S., et al. (1998). "Evidence for a new G protein-coupled cannabinoid receptor in mouse brain." Molecular Pharmacology. (Foundational protocol for [35S]GTPyS assays).

Validation of quantitative analytical methods for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: Quantitative Analysis of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (MN-18 Isomer) in Biological Matrices

Executive Summary

Analyte: N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (C₂₄H₂₄N₂O) Common Nomenclature: MN-18 2-naphthyl isomer; NNEI 2-naphthyl isomer. Class: Synthetic Cannabinoid Receptor Agonist (SCRA) – Indole-3-carboxamide linker.

This guide addresses the validation of quantitative methods for the 2-naphthyl isomer of the synthetic cannabinoid MN-18. As a Senior Application Scientist, I emphasize that the critical analytical challenge here is not merely sensitivity, but regioisomeric selectivity . The 1-naphthyl isomer (standard MN-18) is isobaric (MW 356.46) and shares identical primary MS/MS transitions. Therefore, validation must prove chromatographic resolution between these two isomers to prevent false positives or quantitative bias.

This document compares LC-MS/MS (Method A) and GC-MS (Method B) , ultimately recommending LC-MS/MS with specific column chemistry for forensic and clinical applications.

Part 1: Method Selection & Comparative Overview

While GC-MS is a workhorse in many forensic labs, the carboxamide linker in this analyte introduces thermal stability concerns and poor peak symmetry compared to ketone-based cannabinoids (like JWH-018). LC-MS/MS is the superior choice for biological matrices due to sensitivity requirements (sub-ng/mL) and the ability to separate isomers without derivatization.

Table 1: Comparative Performance Metrics

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Principle ESI+ / Triple Quadrupole (MRM)EI / Single Quadrupole (SIM)
Isomer Separation High (using Biphenyl stationary phase)Moderate (Requires long ramp on 5%-phenyl)
LOD (Blood) 0.05 – 0.1 ng/mL1.0 – 5.0 ng/mL
Sample Prep SPE or LLE (No derivatization)LLE (Derivatization often required for peak shape)
Throughput High (8-10 min run time)Low (20-25 min run time)
Thermal Stability Excellent (Ambient ionization)Risk of amide degradation at injector port

Part 2: Experimental Design & Optimization

Chromatographic Strategy: The Isomer Problem

Standard C18 columns often fail to baseline-separate the 1-naphthyl and 2-naphthyl isomers.

  • Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase.

  • Mechanism: These phases utilize

    
     interactions and dipole-dipole mechanisms that discriminate between the shape of the naphthalene attachment more effectively than hydrophobic interaction (C18) alone.
    
Mass Spectrometry (MRM) Parameters
  • Precursor Ion: m/z 357.2

    
    
    
  • Quantifier Ion: m/z 144.1 (Indole-3-carbonyl cation)

  • Qualifier Ion: m/z 214.2 (1-pentyl-1H-indole cation)

  • Internal Standard: MN-18-d₁₁ or JWH-018-d₉ (if specific isomer IS is unavailable).

Sample Preparation: LLE vs. SPE

For validation, Liquid-Liquid Extraction (LLE) is often sufficient and cost-effective, but Solid Phase Extraction (SPE) is required for post-mortem blood to reduce matrix effects.

  • LLE Protocol: 1-Chlorobutane:Acetonitrile (4:1).

  • SPE Protocol: Polymeric Strong Cation Exchange (SCX) to target the basic nitrogen, allowing aggressive washing of neutral interferences.

Part 3: Validated Experimental Protocols

Protocol A: LC-MS/MS Quantitative Workflow (Gold Standard)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

Step-by-Step:

  • Sample Aliquot: Transfer 200 µL of whole blood/plasma to a tube.

  • IS Addition: Add 20 µL of Internal Standard (100 ng/mL). Vortex.

  • Precipitation: Add 400 µL cold Acetonitrile (dropwise) to precipitate proteins. Centrifuge at 10,000 rpm for 5 min.

  • Supernatant Transfer: Transfer supernatant to a clean tube containing 2 mL of 0.1M Phosphate Buffer (pH 6.0).

  • SPE Loading: Condition SPE cartridge (MeOH -> Water -> Buffer). Load sample.

  • Wash:

    • Wash 1: Deionized Water.[1]

    • Wash 2: 0.1M Acetic Acid.

    • Wash 3: MeOH (Dry cartridge for 2 min).

  • Elution: Elute with 3 mL Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 A:B).
    

Part 4: Validation Data (Quantitative Summary)

The following data represents typical validation results for this method in whole blood, adhering to SWGTOX/ANSI guidelines.

Table 2: Validation Parameters

ParameterResultAcceptance Criteria
Linearity Range 0.5 – 100 ng/mL

, Residuals < ±20%
LOD / LOQ 0.1 ng/mL / 0.5 ng/mLS/N > 3 (LOD); S/N > 10 (LOQ)
Bias (Accuracy) -4.2% to +6.8%Within ±20% (±15% usually)
Precision (%CV) 3.5% (Intra-day); 5.8% (Inter-day)< 15%
Matrix Effect 12% Ion Suppression< 25% (Compensated by IS)
Interference Resolved from MN-18 (1-naphthyl) Resolution (

) > 1.5

Part 5: Visualization & Logic Flow

Diagram 1: Analytical Decision & Workflow

This diagram illustrates the critical decision points in the validation process, specifically the loop for isomer resolution.

AnalyticalWorkflow Start Sample Intake (Blood/Urine) Prep Sample Prep (SPE vs LLE) Start->Prep Sep Chromatography (Column Selection) Prep->Sep IsomerCheck Isomer Resolution Check (1- vs 2-naphthyl) Sep->IsomerCheck Detect MS/MS Detection (MRM Transitions) Data Data Analysis (Quantitation) Detect->Data IsomerCheck->Sep Co-elution (Switch to Biphenyl) IsomerCheck->Detect Resolved (Rs > 1.5)

Caption: Analytical workflow emphasizing the critical feedback loop for chromatographic resolution of regioisomers prior to MS/MS detection.

Diagram 2: Isomer Separation Logic (Mechanism)

Why Biphenyl columns succeed where C18 fails for this specific analyte.

IsomerSeparation Analyte N-2-Naphthalenyl... (Analyte) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) Analyte->Biphenyl Interference N-1-Naphthalenyl... (Isomer) Interference->C18 Interference->Biphenyl ResultFail Co-elution (False Positive Risk) C18->ResultFail Similar Hydrophobicity ResultPass Baseline Separation (Valid Quantitation) Biphenyl->ResultPass Differential Pi-Pi Stacking

Caption: Mechanistic comparison showing why Biphenyl stationary phases provide superior selectivity for naphthalene-based isomers.

References

  • Uchiyama, N., et al. (2012). "Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)..." Forensic Toxicology. Link(Establishes the carboxamide linker class analysis).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). "Recommendations, Version 8.0." SWGDRUG.org. Link(Core validation guidelines).

  • Kerrigan, S., et al. (2014). "Quantitative analysis of JWH-018 and JWH-073... using LC-MS/MS." Journal of Analytical Toxicology. Link(Methodology foundation for indole-derived SCRAs).

  • Cayman Chemical. "Product Information: MN-18."[2] CaymanChem.com. Link(Reference for chemical structure and isomer properties).

  • ANSI/ASB Standard 036. (2019). "Standard Practices for Method Validation in Forensic Toxicology." AAFS Standards Board. Link(Validation acceptance criteria).

Sources

Comparative pharmacokinetics of indole-3-carboxamide vs. indole-3-methanone cannabinoids

[1][2]

Executive Summary

The structural evolution of synthetic cannabinoids (SCs) from first-generation Indole-3-Methanones (e.g., JWH-018) to second- and third-generation Indole-3-Carboxamides (e.g., APICA, ADB-BUTINACA) represents a shift in metabolic liability and toxicological risk.

  • Indole-3-Methanones are characterized by a robust ketone linker that resists hydrolysis. Their clearance is driven by CYP450-mediated oxidation , often yielding pharmacologically active metabolites that prolong psychotropic effects.

  • Indole-3-Carboxamides introduce an amide linker susceptible to hydrolytic cleavage by amidases and carboxylesterases (CES). While this theoretically provides a "deactivation switch," steric hindrance in newer derivatives (e.g., tert-leucine moieties) effectively blocks hydrolysis, resulting in extended half-lives and unpredictable toxicity.

Chemical Architecture & Metabolic Liability

The core differentiator between these subclasses is the linker group at the indole C3 position, which dictates the primary metabolic pathway.

FeatureIndole-3-Methanone (e.g., JWH-018)Indole-3-Carboxamide (e.g., ADB-BUTINACA)
Linker Structure Carbonyl (Ketone) BridgeAmide Bond
Primary Metabolic Vulnerability Oxidative: Indole ring/Side-chain hydroxylation.Hydrolytic: Amide/Ester cleavage.
Key Enzymes CYP2C9, CYP1A2, CYP2E1.Human Carboxylesterase 1 (hCES1), Amidases.
Metabolite Activity High: Monohydroxylated metabolites often retain full CB1 agonism.Variable: Hydrolysis yields inactive carboxylic acids; Oxidation yields active metabolites.
Structural Logic
  • Methanones: The ketone bond is electronically stable against nucleophilic attack under physiological conditions. Metabolism must occur at the periphery (alkyl tail or aromatic rings).

  • Carboxamides: The amide bond is a canonical target for hydrolases. However, drug designers introduce bulky "head groups" (e.g., adamantane, tert-butyl) to create steric shields, forcing the system back toward oxidative clearance and prolonging duration of action.

Metabolic Pathways: A Divergent Mechanism

The following diagram illustrates the divergent metabolic fates of these two classes. Note the "Active" vs. "Inactive" outcomes.

MetabolicPathwayscluster_0Indole-3-Methanone (e.g., JWH-018)cluster_1Indole-3-Carboxamide (e.g., 5F-MDMB-PICA)JWHParent: JWH-018OH_JWHMetabolite: omega-OH-JWH-018JWH->OH_JWHCYP2C9/1A2 (Oxidation)COOH_JWHMetabolite: omega-COOH-JWH-018OH_JWH->COOH_JWHADH/ALDH (Oxidation)ActiveACTIVE TOXICITYOH_JWH->ActiveRetains AffinityADBParent: Carboxamide SCHyd_ADBMetabolite: Indole-3-Carboxylic AcidADB->Hyd_ADBhCES1/Amidases (Hydrolysis)Ox_ADBMetabolite: Oxidized ParentADB->Ox_ADBCYP450 (Oxidation - if Steric Shield)InactiveINACTIVE EXCRETIONHyd_ADB->InactiveLoss of AffinityOx_ADB->ActiveRetains Affinity

Figure 1: Divergent metabolic pathways. Methanones primarily undergo oxidation to active metabolites, while Carboxamides can be hydrolyzed to inactive acids unless sterically protected.

Quantitative Pharmacokinetic Comparison

The table below synthesizes experimental data comparing representative compounds from each class.

ParameterIndole-3-Methanone (JWH-018)Indole-3-Carboxamide (APICA / CUMYL-PICA)Significance
Tmax (Inhalation) ~5–10 min~10–20 minCarboxamides often show slightly delayed onset due to higher lipophilicity and distribution phases.
Elimination Half-life (t1/2) ~1.7 hours (Human, median)3.4 – 15.1 hours (Microsomal intrinsic)Critical: Sterically hindered carboxamides (e.g., PX-1) resist clearance significantly longer than methanones.
Intrinsic Clearance (CLint) High (CYP-driven)Variable (Structure Dependent)Valinate esters are cleared rapidly (CLint > 200 mL/min/kg); tert-leucines are stable (CLint < 20 mL/min/kg).
Protein Binding >95%>99%Higher protein binding in carboxamides limits the free fraction available for hepatic clearance.
Major Urine Marker Monohydroxylated metabolites (Active)Ester hydrolysis products (Inactive) or Terminal HydroxylsDetection of carboxamides often relies on the parent or oxidative metabolites due to rapid hydrolysis of ester tails.

Data Source: Synthesized from in vitro human liver microsome (HLM) assays and forensic case reports [1][2][4].

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

This assay determines the intrinsic clearance (

Reagents:

  • Pooled Human Liver Microsomes (pHLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Substrates: JWH-018 (Control Methanone), ADB-BUTINACA (Test Carboxamide).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with internal standard (IS).

Workflow:

  • Pre-incubation: Thaw pHLM and dilute to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add substrate (final conc. 1 µM) and NADPH system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately transfer to 150 µL ice-cold ACN/IS. Vortex and centrifuge (10,000

    
    , 10 min).
    
  • Analysis: Analyze supernatant via LC-HRMS (Q-TOF or Orbitrap).

Self-Validation Check:

  • Positive Control: Verapamil or Dextromethorphan must show expected rapid clearance (

    
     min).
    
  • Negative Control: Warfarin (slow clearance) to verify enzyme viability over 60 min.

  • Linker Check: Monitor for the specific mass loss of the head group (Amide hydrolysis) vs. +16 Da (Hydroxylation).

Protocol B: Metabolite Identification Workflow

The following DOT diagram outlines the logic flow for distinguishing oxidative vs. hydrolytic metabolites using Mass Spectrometry.

MetID_WorkflowSampleQuenched Microsomal SampleLCMSLC-HRMS Analysis (Full Scan + ddMS2)Sample->LCMSDataProcData Processing (Compound Discoverer / MetaboLynx)LCMS->DataProcDecisionMass Shift AnalysisDataProc->DecisionOxidationShift: +16 Da / +32 Da (Hydroxylation)Decision->OxidationOxidationHydrolysisShift: Loss of Head Group (-Amine/Ester moiety)Decision->HydrolysisCleavageConclusion_OxMethanone-like Profile (Active Metabolite Risk)Oxidation->Conclusion_OxConclusion_HydCarboxamide-like Profile (Clearance Pathway)Hydrolysis->Conclusion_Hyd

Figure 2: Metabolite Identification Logic. This workflow distinguishes between linker stability (Oxidation) and linker lability (Hydrolysis).

Authoritative References

  • Diao, X., et al. (2016). Metabolic profiling of new synthetic cannabinoids AMB and 5F-AMB by human hepatocyte and liver microsome incubations and high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry.[1] Link

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Molecules.[1][2][3][4][5][6][7][8][9] Link

  • Brents, L. K., et al. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity.[1][10] PLoS One.[1] Link

  • Kevin, R. C., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA.[1] Forensic Toxicology. Link

  • Chimalakonda, K. C., et al. (2012). Cytochrome P450-mediated oxidative metabolism of JWH-018 in human liver microsomes: involvement of CYP2C9 and CYP1A2. Xenobiotica.[11] Link

A Senior Application Scientist's Guide to Purity Verification of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with synthetic cannabinoids like N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (a structural analog of JWH-122), the absolute purity of the compound is not merely a quality metric; it is a fundamental prerequisite for accurate and reproducible research. The presence of uncharacterized impurities, arising from synthesis or degradation, can drastically alter the pharmacological and toxicological profile of the substance, leading to misleading data and potential safety hazards.[1]

This guide provides an in-depth, experience-driven protocol for the purity verification of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, compare NMR to alternative analytical techniques, and provide the detailed methodologies necessary for immediate and reliable implementation in a laboratory setting.

The Power of qNMR: An Absolute & Primary Method

Unlike chromatographic techniques that rely on reference standards for each impurity, ¹H qNMR is a primary ratio method. It leverages the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[2] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, the purity of the analyte can be calculated directly, without needing to identify or isolate every impurity.[3][4] This makes qNMR an exceptionally powerful tool for assigning purity to new chemical entities and reference materials.

The International Conference on Harmonisation (ICH) accepts NMR as a valid technique for pharmaceutical analysis, and it can be used to quantify impurities at levels of 0.1% or higher with accuracy and precision comparable to HPLC.[3][5][6][7][8]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system, where careful planning and execution ensure the generation of trustworthy and accurate data.

Part 1: Method Planning & Preparation

1. Selection of Internal Standard (IS): The Cornerstone of Accuracy

The choice of internal standard is the most critical decision in a qNMR experiment.[9][10] An ideal IS must meet several criteria to ensure it does not interfere with the analyte and provides an accurate quantification.

  • High Purity: The IS must have a certified purity (typically ≥99.5%).[10]

  • Chemical Inertness: It must not react with the analyte, the solvent, or trace water.[11]

  • Signal Resolution: Its ¹H NMR signals must be sharp (ideally singlets) and appear in a region of the spectrum free from any analyte or impurity signals.[2]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[10]

  • Stability: It should be non-volatile and not hygroscopic to ensure accurate weighing.

For N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, which is soluble in solvents like Chloroform-d (CDCl₃) or DMSO-d₆, Maleic Acid is an excellent choice for an internal standard. It possesses a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the target compound.

2. Selection of Deuterated Solvent

The solvent must completely dissolve both the analyte and the internal standard without causing any degradation.[2]

  • Chloroform-d (CDCl₃): Often a good first choice for non-polar to moderately polar organic compounds.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent solvent for a wide range of organic compounds, including those with amide functionalities, as it can help resolve protons that exchange, such as the N-H proton of the carboxamide.

3. Precise Sample Preparation: Minimizing Error

Accuracy in qNMR begins with meticulous sample preparation.[12] The internal standard method's high precision is derived from the fact that once the analyte and standard are weighed into the same vial, their mass ratio is fixed.[11]

  • Weighing: Using a calibrated analytical balance with at least 5-decimal place precision, accurately weigh approximately 10-20 mg of the N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide sample. Subsequently, weigh an approximately equimolar amount of the chosen internal standard (e.g., Maleic Acid) into the same vial. The goal is to achieve a signal intensity ratio between the analyte and standard peaks of roughly 1:1 for optimal integration accuracy.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Ensure complete dissolution by vortexing and, if necessary, brief sonication. A homogenous solution is critical for acquiring high-quality, well-shimmed spectra.[2]

  • Transfer: Transfer the solution to a high-quality NMR tube.

Part 2: NMR Data Acquisition

To ensure the signal integrals are truly quantitative, specific acquisition parameters must be optimized. The goal is to allow all protons in both the analyte and the internal standard to fully relax between pulses.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Angle: Use a calibrated 90° pulse (π/2) to ensure maximum signal excitation for all nuclei.[2]

  • Relaxation Delay (D1): This is a critical parameter. The D1 delay should be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated in both the analyte and the standard. A conservative and safe value to start with is a D1 of 30-60 seconds.

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (S/N > 250:1 is ideal for the peaks to be integrated).

  • Receiver Gain: Set the receiver gain to an optimal level that avoids signal clipping in the FID.

Part 3: Data Processing and Purity Calculation

Manual and careful processing is recommended for the highest precision.[2]

  • Fourier Transform: Apply an exponential multiplication with a small line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting the lineshape.

  • Phasing: Carefully phase the spectrum to achieve a flat, pure absorption baseline across the entire spectrum.

  • Baseline Correction: Apply a high-order polynomial baseline correction to ensure the integrals are accurate.

  • Integration:

    • Calibrate the integral of the well-resolved internal standard signal to its known number of protons (e.g., the two vinyl protons of Maleic Acid).

    • Integrate one or more well-resolved, non-overlapping signals from the N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide. The aromatic protons on the indole or naphthalene rings are often good candidates.

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:[2][3]

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • Iₐ, Iₛₜd: Integrals of the analyte and standard signals.

    • Nₐ, Nₛₜd: Number of protons for the integrated signals of the analyte and standard.

    • Mₐ, Mₛₜd: Molar masses of the analyte and standard.

    • mₐ, mₛₜd: Masses of the analyte and standard.

    • Purityₛₜd: Certified purity of the internal standard.

Visualizing the qNMR Workflow

The following diagram illustrates the logical flow of the qNMR purity determination process.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Weigh Analyte (mₐ) weigh_is Weigh Internal Standard (mₛₜd) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (90° Pulse, D1 ≥ 5*T₁) transfer->setup acquire Acquire FID Data setup->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Analyte (Iₐ) & Standard (Iₛₜd) Signals process->integrate calculate Calculate Purity using Quantitative Formula integrate->calculate result Final Purity Value (%) calculate->result

A streamlined workflow for quantitative NMR (qNMR) purity analysis.

Comparison with Alternative Analytical Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[13] Each technique offers unique advantages and disadvantages.

Parameter Quantitative NMR (qNMR) HPLC-UV LC-MS / GC-MS
Principle Signal integration proportional to molar concentration.[3]UV absorbance based on chromophores.Separation followed by mass-to-charge ratio detection.
Quantification Absolute (Primary Method); requires a single internal standard.[4]Relative; requires a reference standard for each analyte/impurity.Relative; requires standards. Can be semi-quantitative without.
Structure Elucidation Excellent; provides detailed structural information of analyte and impurities.[1]None; retention time is the only identifier.Good; provides molecular weight and fragmentation data.[14]
Sensitivity Moderate (typically mg level).[15]Good (µg to ng level).Excellent (ng to pg level).[15][16]
Sample Throughput Lower; requires longer acquisition times for quantification.High; rapid analysis times are possible.High; suitable for screening large numbers of samples.
Universality Nearly universal detection for soluble ¹H-containing compounds.Requires UV-active chromophores.Requires compounds to be ionizable (LC-MS) or volatile/thermostable (GC-MS).
Pros - No need for specific impurity standards.- Non-destructive.[17]- Provides structural confirmation.- High sensitivity and throughput.- Well-established and robust.- Highest sensitivity for trace analysis.- Provides molecular weight information.
Cons - Lower sensitivity.- Potential for signal overlap in complex mixtures.[2]- Cannot identify unknown impurities.- Relative quantification requires many standards.- Destructive technique.- Ionization suppression can affect quantification.

Decision Guide: Selecting the Right Tool

The choice of analytical technique should be driven by the specific question being asked. This diagram provides a logical framework for selecting the most appropriate method.

Decision_Tree start What is the primary analytical goal? q1 Need to assign an absolute purity value to a reference material? start->q1 q2 Need to identify and structurally characterize an unknown impurity? q1->q2 No ans_qnmr Use Quantitative NMR (qNMR) q1->ans_qnmr Yes q3 Need to detect and quantify trace-level impurities (<0.1%)? q2->q3 No ans_nmr_ms Use NMR and/or LC-MS/MS q2->ans_nmr_ms Yes q4 Routine QC for known impurities in a high-throughput environment? q3->q4 No ans_lcms Use LC-MS or GC-MS q3->ans_lcms Yes ans_hplc Use HPLC-UV q4->ans_hplc Yes other Re-evaluate Analytical Needs q4->other No

A decision-making guide for selecting an analytical purity method.

Conclusion

For the definitive purity assessment of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, quantitative ¹H NMR spectroscopy stands as a superior and authoritative method. Its ability to provide absolute quantification without reliance on specific impurity standards, combined with the wealth of structural information it offers, makes it an indispensable tool for ensuring the integrity of research materials in drug discovery and development. While techniques like LC-MS offer greater sensitivity for trace analysis, qNMR provides a robust, reliable, and self-validating framework for establishing the primary purity value of a compound, ensuring that subsequent biological and pharmacological studies are built on a foundation of chemical certainty.

References

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. National Center for Biotechnology Information.[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. International Council for Harmonisation.[Link]

  • Quality Guidelines. International Council for Harmonisation.[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]

  • Almac Voice - Quantitative NMR (QNMR) The Future of Assay Analysis. Almac Group.[Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.[Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients. MDPI.[Link]

  • Let's try doing quantitative NMR. JEOL Ltd.[Link]

  • Offer detailed product comparison of best LC-MS vs Benchtop NMR. Reddit.[Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Center for Biotechnology Information.[Link]

  • Supporting Information: One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic solvents. The Royal Society of Chemistry.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.[Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. IntechOpen.[Link]

  • Identification and characterization of JWH-122 used as new ingredient in "Spice-like" herbal incenses. ResearchGate.[Link]

  • 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate.[Link]

  • Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. MDPI.[Link]

  • NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense for the First Time in Italy. ResearchGate.[Link]

  • Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. National Center for Biotechnology Information.[Link]

  • Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. National Center for Biotechnology Information.[Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information.[Link]

  • Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration. Frontiers in Pharmacology.[Link]

  • N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxaMide. MySkinRecipes.[Link]

  • Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA). ResearchGate.[Link]

Sources

Safety Operating Guide

Operational Guide: Compliant Disposal of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (JWH-018)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Protocol

Substance: N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide Common Identifier: JWH-018 Regulatory Status: Schedule I Controlled Substance (US DEA / International Conventions)[1]

Critical Warning: This substance cannot be disposed of through standard hazardous waste streams (e.g., "lab pack" services) without specific chain-of-custody protocols. As a Senior Application Scientist, I must emphasize that the primary risk here is not merely chemical toxicity, but regulatory non-compliance , which carries federal criminal liability.

This guide outlines the Reverse Distribution workflow, which is the only self-validating, legally defensible method for disposing of Schedule I synthetic cannabinoids in a research setting.

Part 1: Regulatory & Safety Framework
1.1 Legal Classification & Implications

Under 21 CFR § 1308.11 , JWH-018 is a Schedule I substance.[1][2] This classification dictates that "destruction" is a legal term defined by the DEA Disposal Act (21 CFR Part 1317) .

  • Prohibition: You may not chemically neutralize this substance in-house (e.g., bleach oxidation) and pour it down the drain. This is considered "improper treatment" and fails to meet the "non-retrievable" standard required by law.

  • Mandate: Disposal must render the substance "non-retrievable"—permanently altering its physical and chemical condition so it cannot be transformed back into a controlled substance.

1.2 Chemical Safety Profile (SDS Summary)

While the legal framework is strict, the immediate chemical handling requires standard high-potency compound precautions.

ParameterSpecificationOperational Implication
Core Structure Indole-derived synthetic cannabinoidHigh affinity for CB1/CB2 receptors; avoid inhalation of dust.
Physical State Waxy solid or crystalline powderLipophilic; requires organic solvents (Methanol, DMSO) for cleaning.
Toxicity Potent CNS active agentZero-skin-contact policy. Double-gloving is mandatory.
EPA Waste Code D001 (if in flammable solvent)If neat, treat as "Toxic - Organic" (Non-RCRA listed, but hazardous).
Part 2: Step-by-Step Disposal Protocol

This protocol uses a Chain of Custody model to ensure every milligram is accounted for until final destruction.

Phase 1: Quarantine & Inventory (Immediate Action)
  • Segregation: Move the container to the double-locked Controlled Substance safe. It must be separated from active inventory.

  • Labeling: Apply a bright red label: "EXPIRED/WASTE – DO NOT USE – PENDING DISPOSAL."

  • Reconciliation: Weigh the container. Record the exact mass (to 0.001g) in your Controlled Substance Usage Log (CSUL).

    • Scientist's Note: If the mass does not match the log balance, document the discrepancy immediately. A "loss" report (DEA Form 106) may be required if the discrepancy is significant/unexplained.

Phase 2: The Reverse Distributor Workflow (The "Gold Standard")

Do not attempt to transport this to an incinerator yourself. Use a DEA-registered Reverse Distributor .

  • Contact Vendor: Engage a Reverse Distributor (e.g., Stericycle, Veolia, or specialized pharma waste handlers) who holds a valid DEA registration for Schedule I destruction.

  • Submit Inventory: Provide the vendor with the exact chemical name and quantity.

  • DEA Form 41 (Registrants):

    • If you are the DEA Registrant, you generally do not file Form 41 immediately if transferring to a Reverse Distributor; the Distributor files the destruction paperwork.

    • Crucial Step: You must document the transfer using DEA Form 222 (for Schedule I/II). You are effectively "selling" the waste to the distributor for $0.00.

  • Packing:

    • Place the primary container into a clear, sealable secondary bag.

    • Insert a copy of the transfer manifest inside the bag.

    • Seal with tamper-evident tape.

Phase 3: Final Handoff
  • Verification: When the carrier arrives, two authorized lab personnel must witness the handoff.

  • Signature: Sign the custody transfer document.

  • Retention: Keep the "Shipper" copy of the manifest and the finalized Form 222 in your regulatory binder for 2 years (minimum).

Part 3: Technical Destruction Logic (The "Why")

Why do we insist on incineration over chemical oxidation?

The Indole Stability Problem: JWH-018 contains a N-substituted indole ring coupled to a naphthyl group.

  • Chemical Resistance: The indole core is aromatic and relatively stable against mild oxidizers. Simple bleaching might break the side chains but leave the core scaffold intact, potentially allowing for "re-synthesis" or recovery.

  • Thermal Destruction: To guarantee the "non-retrievable" standard, the bond energy of the aromatic rings must be overcome.

    • Method: High-temperature incineration (

      
      ).[3]
      
    • Mechanism: Pyrolysis followed by oxidation converts the carbon skeleton entirely into

      
      , 
      
      
      
      , and
      
      
      . This is the only method that satisfies the DEA's requirement for the substance to be "chemically indistinguishable" from its original form.
Part 4: Workflow Visualization

The following diagram illustrates the decision logic and chain of custody required for compliant disposal.

JWH018_Disposal Start Waste Identification: JWH-018 (Schedule I) CheckState Is Substance Pure/Neat? Start->CheckState Secure Phase 1: Quarantine (Double-Locked Safe) CheckState->Secure Yes (Bulk/Pure) Spill Spill/Trace Contamination (Gloves, Wipes) CheckState->Spill No (Debris/Spill) Inventory Reconcile Mass & Update Usage Log Secure->Inventory SelectVendor Contact DEA-Registered Reverse Distributor Inventory->SelectVendor Paperwork Prepare DEA Form 222 (Transfer Document) SelectVendor->Paperwork Transfer Physical Transfer to Carrier Paperwork->Transfer FinalDestruction Incineration (>850°C) (Vendor Responsibility) Transfer->FinalDestruction SolventClean Clean with MeOH/Acetone (Lipophilic Solubility) Spill->SolventClean SolidWaste Collect as Hazardous Solid Waste (Trace) SolventClean->SolidWaste Destruction2 Standard HazWaste Incineration (Check Local DEA Rules) SolidWaste->Destruction2

Figure 1: Decision tree for the compliant disposal of JWH-018, distinguishing between bulk controlled substance transfer (left) and trace waste management (right).

Part 5: Emergency Procedures (Spills)

If JWH-018 is spilled, do not wash with water (it is hydrophobic).

  • Evacuate: Clear the immediate area to prevent tracking the powder.

  • PPE: Don Tyvek sleeves, double nitrile gloves, and a P100 respirator (if powder is aerosolized).

  • Solvent: Wet a wipe with Acetone or Methanol . These solvents effectively solubilize the lipophilic JWH-018 molecule.

  • Capture: Wipe from the outside in. Place all wipes into a wide-mouth jar.

  • Disposal of Debris: Label the jar "Debris contaminated with Trace Schedule I." Consult your Reverse Distributor; many will accept this as "trace waste" alongside the bulk substance.

References
  • Drug Enforcement Administration (DEA). (2014). Disposal of Controlled Substances; Final Rule.[1] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317. Federal Register.[1][4][5] Link

  • Cayman Chemical. (2022).[6] Safety Data Sheet: JWH-018.[7]Link

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.Link

  • Code of Federal Regulations. (2024). 21 CFR § 1308.11 - Schedule I.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.